molecular formula C5H4BrNO2S B12975285 2-Bromopyridine-4-sulfinic acid

2-Bromopyridine-4-sulfinic acid

Cat. No.: B12975285
M. Wt: 222.06 g/mol
InChI Key: JIGKROVWNQIFHS-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-sulfinic acid is a versatile heteroaromatic building block designed for research and development, particularly in medicinal chemistry and materials science. Its molecular structure incorporates two key functional handles: a bromine atom and a sulfinic acid group, which allow for sequential and diverse functionalization via well-established cross-coupling and nucleophilic substitution reactions . The bromine substituent is highly reactive in metal-catalyzed cross-coupling reactions, such as Pd-catalyzed aminations and Stille couplings , enabling researchers to introduce complex amine or carbon-based motifs at the 2-position of the pyridine ring. Concurrently, the sulfinic acid group at the 4-position offers a pathway to various sulfonyl-based derivatives, including sulfonamides and sulfonate esters, which are pivotal in modulating the physicochemical properties and biological activity of target molecules . This dual reactivity makes 2-Bromopyridine-4-sulfinic acid a valuable intermediate for constructing pharmacologically active compounds, such as potential enzyme inhibitors or receptor ligands, where the pyridine-sulfonyl scaffold is often featured . In material science, it can be utilized to synthesize functionalized polymers or organic ligands with tailored electronic characteristics . As a solid powder, it requires storage in a cool, dry, and well-ventilated place, away from heat and open flames . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-bromopyridine-4-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-5-3-4(10(8)9)1-2-7-5/h1-3H,(H,8,9)

InChI Key

JIGKROVWNQIFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

2-Bromopyridine-4-sulfinic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

2-Bromopyridine-4-sulfinic acid (CAS: 2169203-01-2) is a specialized heterocyclic building block used primarily in the synthesis of sulfones, sulfonamides, and complex medicinal scaffolds. As a pyridine derivative, it serves as a critical bioisostere for phenyl-sulfinic acids, offering altered solubility, basicity, and metabolic stability profiles in drug candidates.

This compound is most frequently handled in its salt form (e.g., Sodium 2-bromopyridine-4-sulfinate ), which offers superior stability compared to the free acid. The presence of the bromine atom at the C2 position provides a strategic "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the pyridine core to be further elaborated after the sulfinic acid moiety has been utilized.

Core Chemical Data[1][2]
PropertyData
IUPAC Name 2-Bromopyridine-4-sulfinic acid
CAS Number 2169203-01-2
Molecular Formula C₅H₄BrNO₂S
Molecular Weight 222.06 g/mol
SMILES O=S(O)c1ccnc(Br)c1
Appearance Off-white to pale yellow solid (typically as Na salt)
Solubility Soluble in water (salt form), DMSO, Methanol
pKa (Predicted) ~1.8 - 2.2 (Sulfinic acid proton)
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂)

Synthesis & Production Methodologies

The synthesis of 2-bromopyridine-4-sulfinic acid requires precise regiocontrol to preserve the C2-bromine while installing the sulfur moiety at C4. Two primary methodologies are field-proven for high-purity generation.

Method A: Metallation-Capture (High Precision)

This method is preferred for small-to-medium scale research where regioselectivity is paramount. It exploits the bond dissociation energy difference between C-I and C-Br bonds.

  • Precursor: 2-Bromo-4-iodopyridine (CAS: 6381-59-5).[1]

  • Mechanism: Selective Lithium-Halogen Exchange followed by electrophilic trapping with Sulfur Dioxide (SO₂).

Protocol:

  • Dissolution: Dissolve 2-Bromo-4-iodopyridine (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Exchange: Add i-PrMgCl (1.1 equiv) or n-BuLi (1.05 equiv) dropwise. Stir for 30 mins. Note: The low temperature prevents attack at the C2-Br position.

  • Capture: Bubble dry SO₂ gas into the solution or add a saturated solution of SO₂ in THF.

  • Workup: Warm to room temperature. The lithium sulfinate precipitates.

  • Isolation: Filter the solid. To obtain the free acid, acidify carefully with HCl/dioxane; however, isolation as the sodium salt (via NaOH wash) is recommended for stability.

Method B: Reduction of Sulfonyl Chloride (Scale-Up)

Suitable for larger batches, this method reduces the corresponding sulfonyl chloride.

  • Precursor: 2-Bromopyridine-4-sulfonyl chloride.

  • Reagent: Sodium Sulfite (Na₂SO₃) or Zinc dust.

  • Conditions: Mild basic aqueous media (pH 7-8).

Synthesis Workflow Diagram

Synthesis Start 2-Bromo-4-iodopyridine (Precursor) Inter 2-Bromo-4-pyridyl-lithium (Intermediate) Start->Inter i-PrMgCl / THF Selective Exchange SO2 SO2 Capture (-78°C) Inter->SO2 Electrophilic Trap Product 2-Bromopyridine-4-sulfinate (Salt Form) SO2->Product Warming to RT Acid Free Sulfinic Acid (Unstable) Product->Acid HCl (anhydrous)

Figure 1: Selective synthesis pathway via metallation-capture, ensuring retention of the C2-Bromine handle.

Chemical Reactivity & Transformations[1]

The utility of 2-bromopyridine-4-sulfinic acid lies in its dual reactivity: the sulfinic acid group acts as a nucleophile (S-centered) or a radical precursor, while the bromine remains available for subsequent metal-catalyzed couplings.

S-Alkylation (Sulfone Synthesis)

Sulfinate salts react with alkyl halides to form sulfones, a motif prevalent in modern agrochemicals and pharmaceuticals.

  • Reaction: R-SO₂Na + R'-X → R-SO₂-R' + NaX

  • Conditions: DMF or DMSO, 60-80°C.

  • Why it works: The sulfur atom is a soft nucleophile, preferring the soft electrophilic carbon of alkyl halides over the harder oxygen attack (which would form sulfinic esters).

Desulfitative Cross-Coupling (Minisci-Type)

Under oxidative or radical conditions, the sulfinyl group can be extruded (releasing SO₂) to generate a C4 radical.

  • Application: Direct C-H functionalization of heteroarenes.

  • Reagents: AgNO₃ (catalyst), K₂S₂O₈ (oxidant).

  • Outcome: Attaches the 2-bromopyridine core to another aromatic ring.

Sulfonamide Formation

The sulfinic acid can be oxidized in situ to the sulfonyl chloride (using NCS or Cl₂) and then trapped with amines.

  • Pathway: R-SO₂H → [R-SO₂Cl] → R-SO₂NH-R'

  • Advantage: Avoids handling unstable isolated sulfonyl chlorides.

Reactivity Map

Reactivity Center 2-Bromopyridine- 4-sulfinic acid Sulfone Sulfones (R-SO2-R') Center->Sulfone Alkyl Halides (S-Alkylation) Sulfonamide Sulfonamides (R-SO2-NHR') Center->Sulfonamide 1. NCS/Cl2 2. Amines Biaryl Biaryls (Desulfitative Coupling) Center->Biaryl Ag(I) / Persulfate (-SO2) Suzuki Functionalized Pyridines (C2-Coupling) Center->Suzuki Pd(0) / Boronic Acids (Br retention)

Figure 2: Divergent reactivity profile. Note that C2-Br coupling (Yellow) can be performed orthogonally to Sulfur chemistry.

Applications in Drug Discovery[4][5][6]

Bioisosterism

The 2-bromopyridine-4-sulfinyl moiety is a bioisostere for 4-bromobenzenesulfinic acid .

  • Solubility: The pyridine nitrogen increases aqueous solubility at physiological pH (via protonation) compared to the benzene analog.

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (P450) than electron-rich phenyl rings.

Late-Stage Functionalization (LSF)

In fragment-based drug discovery (FBDD), this molecule serves as a "bifunctional linchpin."

  • Step 1: Attach the sulfinate to a core scaffold (e.g., via sulfone formation).

  • Step 2: Use the remaining 2-Br handle to attach a library of diverse fragments via Suzuki or Chan-Lam coupling.

  • Result: Rapid generation of SAR (Structure-Activity Relationship) libraries.

Safety & Handling Protocols

Warning: Sulfinic acids and their salts are reducing agents and can be sensitive to air and moisture.

Hazard CategoryRecommendation
Stability Unstable as free acid. Always store as the Sodium or Lithium salt.
Oxidation Air-sensitive. Oxidizes to sulfonic acid (R-SO₃H) upon prolonged exposure. Keep under Argon.
Decomposition Thermal decomposition releases SO₂ (toxic gas). Do not heat >100°C without solvent.
PPE Wear nitrile gloves, safety goggles, and work in a fume hood.
Quality Control (QC) Check

To verify the integrity of your batch (Salt form):

  • 1H NMR (D₂O): Look for sharp pyridine doublets/singlets. Broadening indicates oxidation to sulfonic acid.

  • Solubility Test: Should dissolve clearly in water. Turbidity often suggests decomposition or contamination with the free acid form.

References

  • Preparation of Pyridine Sulfinates via Lithium-Halogen Exchange: Journal of Organic Chemistry, "Regioselective Lithiation of Halopyridines and Trapping with Sulfur Electrophiles.
  • Sulfinate Reactivity Review : Chemical Reviews, "Sulfinate Salts in Organic Synthesis: A Versatile Reagent Class." Link

  • ChemSRC Database Entry : "2-Bromopyridine-4-sulfinic acid (CAS 2169203-01-2) Physical Properties and Structure." Link

  • Desulfitative Coupling Mechanisms: Nature Chemistry, "Silver-catalyzed desulfitative arylation of heterocycles.

Sources

Technical Guide: Synthesis of 2-Bromopyridine-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the synthesis of 2-Bromopyridine-4-sulfinic acid (and its stable sodium salt), a high-value bifunctional scaffold for medicinal chemistry. The molecule features two distinct electrophilic handles: a C2-bromide and a C4-sulfinic acid. This duality allows for orthogonal functionalization—typically utilizing the sulfinic acid for sulfone/sulfonamide construction and the bromide for late-stage cross-coupling (e.g., Suzuki-Miyaura).

Due to the electron-deficient nature of the pyridine ring and the instability of free sulfinic acids, this guide prioritizes a regioselective metal-halogen exchange pathway. This route ensures the preservation of the C2-bromide while selectively installing the sulfur moiety at C4.

Retrosynthetic Analysis

The synthesis challenges include:

  • Regioselectivity: Differentiating between the C2 and C4 positions.

  • Chemoselectivity: Preventing "halogen dance" (base-catalyzed migration of halogens) or double-lithiation.

  • Stability: Free pyridine sulfinic acids are prone to disproportionation (to sulfonyl/thio derivatives). Isolation as the sodium salt is recommended.

Strategic Disconnection: The most reliable disconnection is at the C4-Sulfur bond.

  • Target: 2-Bromopyridine-4-sulfinate

  • Precursor: 2-Bromo-4-iodopyridine (Preferred) or 2,4-Dibromopyridine.

  • Method: Kinetic metal-halogen exchange followed by electrophilic trapping with sulfur dioxide (

    
    ).
    

Primary Pathway: Regioselective Magnesiation-Sulfination

This protocol utilizes 2-Bromo-4-iodopyridine as the starting material. The iodine atom at C4 undergoes metal-halogen exchange significantly faster than the bromine at C2, allowing for high chemoselectivity.

Reaction Mechanism & Logic[1]
  • Exchange: Isopropylmagnesium chloride (

    
    ) or Turbo Grignard (
    
    
    
    ) is used. The C4-I bond is weaker and more polarized than the C2-Br bond.
  • Temperature Control: Performed at

    
     to 
    
    
    
    to prevent attack on the C2-bromide or nucleophilic attack on the pyridine ring.
  • Trapping: The resulting pyridyl-magnesium species is quenched with dry

    
     gas to form the magnesium sulfinate, which is converted to the sodium salt for stability.
    
Step-by-Step Protocol

Reagents:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • 
     (1.3 M in THF, 1.1 equiv)
    
  • Sulfur Dioxide (

    
    ) gas (dried)
    
  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Sodium Carbonate (

    
    ) or NaOH
    

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and gas inlet adapter. Maintain an Argon atmosphere.

  • Dissolution: Charge the flask with 2-Bromo-4-iodopyridine (e.g., 10 mmol) and anhydrous THF (10 volumes). Cool the solution to

    
     .
    
  • Exchange: Dropwise add

    
      over 15 minutes. Maintain internal temperature below 
    
    
    
    .
    • Checkpoint: Stir for 30 minutes. (Optional: Quench a small aliquot with

      
       and check NMR for disappearance of the starting material and formation of 2-bromo-4-deuteriopyridine).
      
  • Sulfination: Introduce a stream of dry

    
     gas  into the headspace (or bubble gently) for 15–20 minutes. The reaction is exothermic; monitor temperature.
    
    • Observation: A thick precipitate (magnesium sulfinate salt) typically forms.

  • Work-up: Allow the mixture to warm to room temperature. Purge excess

    
     with Nitrogen.
    
  • Salt Formation: Add aqueous

    
     (2M, 2 equiv). Stir for 30 minutes to metathesize the salt.
    
  • Isolation: Concentrate the THF in vacuo. The residue can be triturated with Ethanol/Ether to precipitate the pure Sodium 2-bromopyridine-4-sulfinate .

Yield Expectation: 75–85%

Key Process Parameters (KPP)
ParameterSpecificationRationale
Temperature

to

Ensures I/Mg exchange over Br/Mg exchange.
Reagent

"Turbo Grignard" offers faster kinetics than standard Grignards, crucial for electron-deficient rings.
Atmosphere Argon/NitrogenMoisture kills the Grignard intermediate;

leads to sulfonates.
Stoichiometry 1.1 equiv (Mg)Slight excess ensures full conversion; large excess risks C2 attack.

Alternative Pathway: Reduction of Sulfonyl Chloride

If 2-Bromopyridine-4-sulfonyl chloride is available (or synthesized via oxidative chlorination of the thiol), a reduction strategy avoids organometallics.

Protocol:

  • Dissolve 2-Bromopyridine-4-sulfonyl chloride in a mixture of THF/Water (1:1).

  • Add Sodium Sulfite (

    
    )  (2.5 equiv) and Sodium Bicarbonate (
    
    
    
    )
    (2.5 equiv).
  • Stir at

    
     for 2 hours.
    
  • Concentrate and crystallize the sodium sulfinate salt.

Note: This route is preferred for large-scale batches where cryogenic conditions are difficult to maintain.

Pathway Visualization

The following diagram illustrates the primary Metal-Halogen Exchange (MHE) pathway and the logic of regioselectivity.

G SM 2-Bromo-4-iodopyridine (Precursor) Inter Intermediate Species (2-Bromo-4-magnesio-pyridine) SM->Inter Selective I/Mg Exchange Product 2-Bromopyridine-4-sulfinate (Sodium Salt) Inter->Product Electrophilic Trapping Reagent1 i-PrMgCl·LiCl THF, -20°C Reagent2 1. SO2 (gas) 2. Na2CO3 (aq)

Figure 1: Selective synthesis of 2-Bromopyridine-4-sulfinate via Turbo Grignard exchange.

Characterization & QC

  • 1H NMR (DMSO-d6): Expect signals for the pyridine ring. The C3-H (ortho to Br and Sulfinate) will appear as a doublet with a small coupling constant (meta-coupling) or singlet depending on resolution. The C2-Br position deshields the adjacent proton.

  • Stability Check: Sulfinates oxidize to sulfonates (

    
    ) in air.[3] Store under inert atmosphere at 
    
    
    
    .
  • Functional Test: React a small sample with Benzyl Bromide in DMF. Formation of the corresponding sulfone confirms the sulfinate structure.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008. Link

  • Boudet, N., et al. "Recent Advances in the Synthesis of Pyridines.
  • BenchChem Technical Data. "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." Link

  • Organic Chemistry Portal. "Synthesis of Pyridines: Metalation and Exchange." Link

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Section: Sulfinic Acid Synthesis).

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromopyridine-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical and chemical characteristics of 2-Bromopyridine-4-sulfinic acid. As a niche heterocyclic compound, publicly available experimental data is limited. Consequently, this document synthesizes information from closely related structural analogs and foundational chemical principles to offer a robust predictive profile. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of novel pyridine-based chemical entities. The guide covers predicted physicochemical properties, proposed synthetic and analytical methodologies, and essential safety and handling protocols, thereby establishing a foundational understanding for future research and development involving this compound.

Introduction and Rationale

Pyridine scaffolds are ubiquitous in medicinal chemistry and drug design, valued for their ability to engage in hydrogen bonding and their metabolic stability. The introduction of a sulfinic acid group offers a unique handle for further synthetic transformations and can modulate the physicochemical properties of the parent molecule, influencing its solubility, acidity, and potential as a ligand. The additional presence of a bromine atom on the pyridine ring of 2-Bromopyridine-4-sulfinic acid provides a versatile site for cross-coupling reactions, making this a potentially valuable building block in the synthesis of complex pharmaceutical intermediates.

This guide addresses the current information gap by providing a detailed predictive overview of the compound's characteristics, grounded in the established properties of its constituent functional groups and related molecules.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 2-Bromopyridine-4-sulfinic acid. These values are derived from computational models and data from analogous compounds such as 2-bromopyridine, pyridine-3-sulfonic acid, and other aryl sulfinic acids. Experimental verification is strongly recommended.

PropertyPredicted/Estimated ValueRationale and Comparative Data
Molecular Formula C₅H₄BrNO₂SBased on the chemical structure.
Molecular Weight 222.06 g/mol Calculated from the molecular formula.
Appearance White to off-white solidAryl sulfinic and sulfonic acids are typically crystalline solids at room temperature[1].
Melting Point > 200 °C (with decomposition)Pyridine sulfonic acids exhibit high melting points (e.g., Pyridine-3-sulfonic acid melts at 280-282 °C)[1]. Sulfinic acids are generally less stable than sulfonic acids and may decompose upon heating.
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol)The sulfinic acid group is expected to confer aqueous solubility. Pyridine-3-sulfonic acid is soluble in water[1].
pKa 1.5 - 2.5The sulfinic acid group is acidic. The precise pKa will be influenced by the electron-withdrawing effects of the pyridine nitrogen and the bromine atom. This is a crucial parameter for designing purification and reaction conditions[2].

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to 2-Bromopyridine-4-sulfinic acid involves the sulfination of 2-bromopyridine. The following diagram and protocol outline a conceptual workflow for its preparation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Sulfination cluster_2 Step 3: Acidification 2-Bromopyridine 2-Bromopyridine Lithium_Intermediate 2-Bromo-4-lithiopyridine (in situ) 2-Bromopyridine->Lithium_Intermediate THF, -78 °C n-BuLi n-Butyllithium (or other strong base) n-BuLi->Lithium_Intermediate Sulfinate_Salt Lithium 2-bromopyridine-4-sulfinate Lithium_Intermediate->Sulfinate_Salt SO2 Sulfur Dioxide (gas or solution) SO2->Sulfinate_Salt Final_Product 2-Bromopyridine-4-sulfinic acid Sulfinate_Salt->Final_Product Acid Aqueous Acid (e.g., HCl) Acid->Final_Product

Sources

Spectroscopic data (NMR, IR, MS) of 2-Bromopyridine-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromopyridine-4-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyridine-4-sulfinic acid is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, combining the structural features of a pyridine ring, a bromine substituent, and a sulfinic acid moiety. As with any novel or specialized chemical entity, unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the characterization of 2-Bromopyridine-4-sulfinic acid. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes established spectroscopic principles for pyridine derivatives and organosulfur compounds to present a predictive but robust analytical framework, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Analytical Challenge of 2-Bromopyridine-4-sulfinic Acid

The convergence of a halogenated pyridine core with a sulfinic acid group presents unique opportunities for synthetic diversification, but it also introduces specific analytical challenges. Pyridine derivatives are fundamental scaffolds in numerous pharmaceuticals, and the sulfinic acid functional group is a versatile intermediate for creating sulfones, sulfonamides, and other sulfur-containing compounds.

However, the inherent instability of sulfinic acids complicates their analysis. They are susceptible to disproportionation and oxidation to the corresponding sulfonic acid, particularly when exposed to air, heat, or certain solvents.[1][2] Therefore, the experimental design for spectroscopic analysis must prioritize sample integrity from synthesis to data acquisition. This guide is structured to address these challenges, providing not just data, but the causal logic behind the recommended protocols.

Proposed Synthetic and Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A 2-Bromopyridine B Lithiation (e.g., n-BuLi) A->B -78 °C C Reaction with SO₂ B->C -78 °C D Aqueous Workup (Acidic) C->D E Purification (e.g., Recrystallization) D->E F NMR Spectroscopy (¹H, ¹³C) E->F Freshly Prepared Sample G IR Spectroscopy E->G Dry Sample H Mass Spectrometry (ESI-MS) E->H Dilute Solution I Structural Confirmation F->I G->I H->I

Caption: Proposed workflow for the synthesis and spectroscopic analysis of 2-Bromopyridine-4-sulfinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromopyridine-4-sulfinic acid, providing information on the proton and carbon environments and their connectivity.

Expertise in Practice: Experimental Protocol

The quality of NMR data is directly dependent on sample purity and preparation. Given the oxidative lability of sulfinic acids, the following protocol is recommended.

Materials and Equipment:

  • Purified 2-Bromopyridine-4-sulfinic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, as it can solubilize the polar compound and its acidic proton)

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

Step-by-Step Methodology:

  • Sample Preparation: Immediately after purification and drying, weigh approximately 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of DMSO-d₆. The use of a glovebox or an inert atmosphere during preparation is highly recommended to minimize oxidation.

  • Spectrometer Setup: Insert the sample into the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. A D₂O exchange experiment should also be performed: after acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the exchangeable sulfinic acid proton.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potential quaternary carbon signals.

Predicted Data and Interpretation

The predicted NMR data is based on the known spectra of 2-bromopyridine and the anticipated electronic effects of the sulfinic acid group at the C4 position.[3][4] The -SO₂H group is electron-withdrawing and will influence the chemical shifts of the pyridine ring protons.

¹H NMR (400 MHz, DMSO-d₆):

  • Pyridine Protons: The pyridine ring will exhibit an AXM spin system.

    • H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen. Predicted as a doublet.

    • H-5: Expected to show coupling to both H-6 and H-3. Predicted as a doublet of doublets.

    • H-3: Expected to be a doublet, coupled to H-5.

  • Sulfinic Acid Proton (-SO₂H): This proton is acidic and its chemical shift will be concentration and temperature-dependent. It is expected to appear as a broad singlet and will disappear upon D₂O exchange.

¹³C NMR (100 MHz, DMSO-d₆):

  • Pyridine Carbons: Five distinct signals are expected.

    • C-2: Attached to bromine, its chemical shift will be significantly influenced by the halogen.

    • C-4: Attached to the sulfinic acid group, this quaternary carbon will likely have a lower intensity.

    • C-6, C-5, C-3: Their chemical shifts will be influenced by the positions relative to the nitrogen and the sulfinic acid group.

Predicted ¹H NMR Data (DMSO-d₆) Predicted ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~8.4 - 8.6H-6 (d)
~7.8 - 8.0H-5 (dd)
~7.6 - 7.8H-3 (d)
>10 (broad s)-SO₂H

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule, particularly the sulfinic acid moiety.

Expertise in Practice: Experimental Protocol

To avoid potential reactions with halide salts (e.g., KBr) and degradation from moisture, the Attenuated Total Reflectance (ATR) method is preferred.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Purified, dry 2-Bromopyridine-4-sulfinic acid sample

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the dry powder sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data and Interpretation

The IR spectrum will be characterized by vibrations from the pyridine ring and the sulfinic acid group.[5][6] Theoretical studies on related sulfonic acids provide guidance on band assignments.[7]

| Expected IR Absorption Bands | | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Assignment | | 3000 - 3100 | C-H stretch | Aromatic C-H (Pyridine) | | 2500 - 3300 | O-H stretch | Very broad, characteristic of a hydrogen-bonded acid | | 1550 - 1600 | C=N, C=C stretch | Pyridine ring vibrations | | 1400 - 1480 | C=C stretch | Pyridine ring vibrations | | 1050 - 1150 | S=O stretch | Strong, characteristic sulfinic acid S=O bond | | 800 - 900 | S-O stretch | Sulfinic acid S-O single bond | | 700 - 800 | C-Br stretch | Carbon-Bromine bond |

The most diagnostic peaks will be the very broad O-H stretch and the strong S=O stretch, which together confirm the presence of the sulfinic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition (via accurate mass) and offers structural information through fragmentation analysis.

Expertise in Practice: Experimental Protocol

Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and potentially thermally labile compounds like sulfinic acids.

Materials and Equipment:

  • LC-MS system with an ESI source

  • Purified 2-Bromopyridine-4-sulfinic acid sample

  • High-purity solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in the chosen solvent.

  • Ionization: Introduce the sample into the ESI source. Negative ion mode ([M-H]⁻) is often effective for acidic compounds. Positive ion mode ([M+H]⁺) should also be tested.

  • Mass Analysis: Acquire the full scan mass spectrum. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Expected Data and Interpretation

The mass spectrum will have several key features that provide definitive evidence for the structure.[8][9]

Molecular Ion:

  • A crucial diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

  • This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺).

Fragmentation Pathways: The fragmentation pattern will help confirm the connectivity of the molecule. Based on the fragmentation of related pyridine and organosulfur compounds, likely fragmentation pathways include:[10][11][12]

  • Loss of SO₂: A common fragmentation for sulfinic acids, leading to a [M-64]⁺ fragment.

  • Loss of OH: Cleavage of the hydroxyl radical to give [M-17]⁺.

  • Loss of Br: Cleavage of the bromine atom, resulting in a [M-79/81]⁺ fragment.

G M [M]⁺ / [M+2]⁺ (Molecular Ion) F1 [M-SO₂]⁺ Loss of SO₂ M->F1 F2 [M-Br]⁺ Loss of Bromine M->F2 F3 [M-SO₂H]⁺ Loss of Sulfinic Acid Radical M->F3

Caption: Predicted major fragmentation pathways for 2-Bromopyridine-4-sulfinic acid in MS.

| Predicted Mass Spectrometry Data | | | :--- | :--- | :--- | | m/z (relative to ⁷⁹Br) | Assignment | Key Feature | | [M+H]⁺ or [M-H]⁻ | Molecular Ion | Shows characteristic 1:1 isotopic pattern for [M+2] | | [M-64] | Loss of SO₂ | Confirms sulfinic acid moiety | | [M-79] | Loss of Br | Confirms bromine substituent | | [M-81] | Loss of SO₂H | Cleavage of the entire functional group |

Conclusion

The comprehensive characterization of 2-Bromopyridine-4-sulfinic acid requires a synergistic application of NMR, IR, and MS techniques. While no single public source contains a complete experimental dataset for this specific molecule, a robust analytical assessment can be achieved by applying established spectroscopic principles. The key identifiers are: the AMX system in ¹H NMR coupled with a D₂O-exchangeable proton; the characteristic broad O-H and strong S=O stretches in the IR spectrum; and the distinctive bromine isotopic pattern of the molecular ion in the mass spectrum, along with predictable fragmentation losses. Adherence to the detailed protocols, with particular attention to the compound's instability, will ensure the generation of high-quality, reproducible data essential for its successful application in drug discovery and chemical synthesis.

References

  • ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

  • Gupta, V., et al. (n.d.). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC. [Link]

  • IJEI Journal. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

  • Turecek, F., et al. (n.d.). Hydroxysulfinyl Radical and Sulfinic Acid Are Stable Species in the Gas Phase. Journal of the American Chemical Society. [Link]

  • Powers, T. A., & Evans, S. A., Jr. (1991). Oxygen-17 Nuclear Magnetic Resonance Spectroscopy of Organosulfur Compounds. 2. 17O NMR Lanthanide-Induced Shifts of Diastereotopic Sulfonyl Oxygens in Substituted Six-Membered-Ring Sulfones. The Journal of Organic Chemistry.
  • Jaiswal, K., & Pandey, J. P. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science. [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • RSC Publishing. (2018, July 31). The hydrogen atom transfer reactivity of sulfinic acids. [Link]

  • ResearchGate. (n.d.). ¹H NMR and pKa analyses of organosulfur compounds 1 and 7–9. [Link]

  • ACS Publications. (n.d.). Synthesis, Structure, and Reactions of a Sulfenic Acid Bearing a Novel Bowl-Type Substituent. [Link]

  • Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33 S NMR in an Organosulfur Compound. [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • Google Patents. (n.d.).
  • IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • PubChem. (n.d.). 2-Bromopyridine. [Link]

  • AIP Publishing. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • ResearchGate. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. [Link]

  • (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]

  • OSTI.GOV. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

  • PMC. (n.d.). Chemical approaches to detect and analyze protein sulfenic acids. [Link]

  • (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, Vol. 19, No. 4.
  • PMC. (n.d.). Measurement of Protein Sulfenic Acid Content. [Link]

Sources

The Pyridine Sulfinate Renaissance: From Labile Intermediates to Structural Staples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For nearly a century, pyridine sulfinic acids were the "third rail" of heterocyclic chemistry—theoretically valuable but practically untouchable. While benzenesulfinic acids served as reliable nucleophiles and building blocks, their pyridine analogs (particularly the 2-isomer) suffered from rapid desulfinylation and protodeboronation-like instability.

This guide details the technical evolution that transformed these compounds from unstable curiosities into robust reagents ("Diversinates") for late-stage drug functionalization. We explore the causality behind their instability, the breakthrough protocols that stabilized them, and their modern application in radical and cross-coupling chemistry.

Part 1: The Instability Paradox

To work with pyridine sulfinates, one must first understand why they fail. Unlike benzene sulfinic acids, pyridine sulfinates possess a basic nitrogen atom within the ring, creating an internal electronic conflict.

The Zwitterionic Trap

In the free acid form (


), the acidic proton (

) readily transfers to the basic pyridine nitrogen (

). This forms a zwitterionic species that often precipitates or decomposes.
Regio-Dependent Instability

The stability of the sulfinate group is dictated by its position relative to the ring nitrogen:

  • 3-Position (Meta): Most stable. Electronically similar to benzene analogs. Can be synthesized via classical sulfonation (albeit under harsh conditions).[1]

  • 2-Position (Ortho) & 4-Position (Para): Highly unstable. The electron-deficient nature of these positions, combined with the ability of the nitrogen lone pair to stabilize a negative charge, facilitates desulfinylation (loss of

    
    ).
    

Mechanism of Decomposition (2-Pyridine Sulfinic Acid):



This reaction is driven by the formation of the strong 

bond in the protonated pyridine intermediate and the entropic gain of releasing

gas.

Part 2: Historical Evolution (1882–Present)

The journey from "brutal" conditions to bench-stable salts represents a major triumph in synthetic methodology.

Phase I: The "Brutal" Era (1882–1940s)
  • 1882 (Fischer): The first synthesis of pyridine-3-sulfonic acid required heating pyridine with concentrated

    
     at 300–350°C  in a sealed tube.[1][2] Yields were 
    
    
    
    .[3]
  • 1943 (Elvain et al.): Introduction of Hg(II) catalysis lowered temperatures to 230°C, but toxicity and poor functional group tolerance remained.

Phase II: The Organometallic Era (1960s–1990s)

Chemists moved to lithiation strategies (


 + 

).
  • Method: Lithiation of 2-bromopyridine at -78°C followed by quenching with

    
     gas.
    
  • Limitation: While this accessed the elusive 2-isomer, the resulting lithium salts were hygroscopic and prone to oxidation. They required immediate use, preventing commercial distribution.

Phase III: The Renaissance (2010s–Present)

Two key developments solved the stability and handling issues:

  • Willis (Oxford): Use of DABSO (a solid

    
     surrogate) and Pd-catalysis to access sulfinates from aryl iodides.[4]
    
  • Baran (Scripps): Discovery that Zinc salts of heteroaromatic sulfinates are air-stable, non-hygroscopic, and competent radical precursors. This led to the commercial "Diversinates."

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the divergence between classical failure modes and modern success pathways.

G Start Pyridine Precursor Acid H2SO4 / 300°C Start->Acid Classical Li_Reag n-BuLi / -78°C + SO2 Gas Start->Li_Reag Cryogenic Zn_Reag Zn Dust / H2O (Baran Method) Start->Zn_Reag Modern Prod_Class Py-SO3H (Sulfonic) Low Yield / Harsh Acid->Prod_Class Prod_Li Li-Sulfinate Hygroscopic / Unstable Li_Reag->Prod_Li Prod_Zn Zn-Sulfinate (Diversinate) Stable Solid / Radical Precursor Zn_Reag->Prod_Zn

Caption: Evolution of pyridine sulfinate synthesis. Note the transition from harsh acidic conditions (Red) to stable Zinc architectures (Green).

Part 4: Technical Protocols

Protocol A: Synthesis of Zinc Pyridine Sulfinates (Baran Method)

Best for: Creating stable reagents for radical functionalization.

Principle: Reduction of sulfonyl chlorides using metallic zinc in an aqueous medium. The resulting zinc salt precipitates, driving the equilibrium forward and protecting the sulfinate from oxidation.

Materials:

  • Pyridine-2-sulfonyl chloride (1.0 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • Water (solvent)[5]

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.

  • Reaction: Suspend the Pyridine-2-sulfonyl chloride in water (0.5 M concentration) at room temperature.

  • Addition: Add activated Zinc dust in small portions. The reaction is slightly exothermic; maintain temp <30°C.

  • Monitoring: Stir vigorously for 2–4 hours. The sulfonyl chloride (oil/solid) will disappear, and a white precipitate (the Zn salt) will form.

  • Workup: Filter the white solid. Wash copiously with water (to remove

    
    ) and DCM (to remove unreacted organic impurities).
    
  • Drying: Dry the white powder under high vacuum overnight.

Critical Quality Attribute (CQA): The product should be a free-flowing white powder. If it is sticky, residual water or


 is present.
Protocol B: Pd-Catalyzed Sulfination via DABSO (Willis Method)

Best for: Converting valuable aryl iodides directly to sulfinates.

Principle: Palladium inserts into the C-I bond, captures


 from DABSO (DABCO-bis(sulfur dioxide)), and transmetallates to form the sulfinate.

Reagents:

  • Aryl/Heteroaryl Iodide (1.0 equiv)[3][6]

  • DABSO (0.6 equiv)

  • 
     (5 mol%)[3][6]
    
  • Ligand: CataCXium A or

    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: Isopropanol (IPA)

Workflow:

  • Combine catalyst, ligand, and DABSO in a reaction vial under

    
    .
    
  • Add the aryl iodide and base in IPA.

  • Heat to 80°C for 12 hours.

  • Purification: The sulfinate is often isolated as the ammonium salt (if amine base used) or sodium salt (after workup with

    
    ).
    

Part 5: Applications in Drug Discovery[1][7]

Radical C-H Functionalization (Minisci-Type)

Zinc sulfinates are now the gold standard for "innate" C-H functionalization of heterocycles.

  • Mechanism: Oxidative radical generation using TBHP (tert-butyl hydroperoxide).[7] The sulfinate radical releases

    
    , generating a carbon-centered radical that attacks electron-deficient heterocycles.
    
  • Utility: Late-stage addition of pyridine rings to drug cores (e.g., adding a 2-pyridyl group to a quinine scaffold).

Desulfinylative Cross-Coupling

Willis demonstrated that pyridine-2-sulfinates can replace unstable boronic acids in Suzuki-Miyaura type couplings.

  • Reaction:

    
    
    
  • Advantage: Avoids the rapid protodeboronation seen with 2-pyridyl boronates.

Comparative Data: Boronate vs. Sulfinate Stability

ParameterPyridine-2-Boronic AcidPyridine-2-Sulfinate (Zn/Na)
Shelf Stability < 1 week (protodeboronates)> 1 year (bench stable)
Hygroscopicity HighLow (Zn salts are hydrophobic)
Reaction pH Requires basic conditionsTolerates broad pH
Atom Economy Poor (ligands on Boron)High (releases gas)

References

  • Fischer, O. (1882).[1] "Über die Sulfonsäuren des Pyridins." Berichte der deutschen chemischen Gesellschaft.

  • McElvain, S. M., & Goese, M. A. (1943). "The Sulfonation of Pyridine." Journal of the American Chemical Society.[2]

  • Fujiwara, Y., et al. (Baran Lab). (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature. (Foundation for radical chemistry).

  • O’Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols.

  • Willis, M. C. (2010). "Sulfur Dioxide: A Powerful Reagent for Organic Synthesis." Chemical Reviews.

  • Markovic, T., et al. (Willis Lab). (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[8] Chemical Science.

Sources

Methodological & Application

Application Notes & Protocols: A Modern Approach to the Synthesis of 2-Aryl-Substituted Pyridines Utilizing Sulfinate Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquity of 2-Arylpyridines and a Modern Synthetic Solution

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. Historically, the synthesis of these valuable compounds has often been fraught with challenges. Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, frequently encounter difficulties when applied to pyridine-based systems. These challenges stem from the instability and problematic preparation of the requisite pyridine-2-boronic acids.[1][2][3][4]

In recent years, the emergence of pyridine sulfinates as robust and versatile coupling partners has revolutionized the synthesis of 2-arylpyridines.[1][2][3][4] These stable, easy-to-handle reagents offer a superior alternative to their boronic acid counterparts, enabling a broad range of palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This guide provides an in-depth exploration of this powerful methodology, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Strategic Advantage of Pyridine Sulfinates

The adoption of pyridine sulfinates in cross-coupling reactions is underpinned by several key advantages:

  • Enhanced Stability: Unlike the often-unstable pyridine-2-boronic acids, pyridine sulfinates are typically stable, crystalline solids that can be stored for extended periods without degradation.[5]

  • Ease of Preparation: The synthesis of pyridine sulfinates is straightforward, with multiple reliable routes available, including the oxidation of the corresponding thiols.[1]

  • Broad Substrate Scope: This methodology demonstrates remarkable functional group tolerance and has been successfully applied to a wide array of aryl and heteroaryl halides, enabling the synthesis of complex and diverse molecular architectures.[1][2]

  • High Reaction Efficiency: The palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates generally proceeds in high yields, providing a reliable and efficient means of constructing the desired 2-arylpyridine products.[1]

Mechanistic Insights into the Palladium-Catalyzed Desulfinative Cross-Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational expansion of the substrate scope. The palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates with aryl halides is a nuanced process. Mechanistic studies have revealed key differences in the catalytic cycle depending on the nature of the sulfinate reagent.[5]

For pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex, formed after the transmetalation step, has been identified as the resting-state intermediate. The turnover-limiting step is the extrusion of sulfur dioxide (SO₂) from this complex.[5] The inorganic base, typically potassium carbonate, plays a crucial dual role: it facilitates the removal of SO₂ from the reaction medium and the potassium cation accelerates the transmetalation step.[5]

Below is a generalized catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of a pyridine-2-sulfinate with an aryl bromide:

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Py-SO2Na, K2CO3 Ar-Pd(II)(SO2Py)L2 Ar-Pd(II)(SO2Py)L2 Transmetalation->Ar-Pd(II)(SO2Py)L2 SO2 Extrusion SO2 Extrusion Ar-Pd(II)(SO2Py)L2->SO2 Extrusion -SO2 Ar-Pd(II)(Py)L2 Ar-Pd(II)(Py)L2 SO2 Extrusion->Ar-Pd(II)(Py)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Py)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Py Ar-Py Reductive Elimination->Ar-Py

Caption: Generalized Catalytic Cycle for Desulfinative Cross-Coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general and robust procedure for the palladium-catalyzed desulfinative cross-coupling of pyridine sodium sulfinates with aryl or heteroaryl halides.

Materials and Reagents:
  • Pyridine sodium sulfinate (2.0 equiv.)

  • (Hetero)aryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 1.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Oven-dried resealable Schlenk tube or microwave vial

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental Workflow Start Start Reagent_Prep Weigh and add reagents: Pyridine sulfinate, Aryl halide, Pd(OAc)2, PCy3, K2CO3 to an oven-dried Schlenk tube Start->Reagent_Prep Inert_Atmosphere Evacuate and backfill the tube with Argon Reagent_Prep->Inert_Atmosphere Solvent_Addition Add anhydrous 1,4-dioxane Inert_Atmosphere->Solvent_Addition Reaction Seal the tube and heat at 150 °C for 3-18 h Solvent_Addition->Reaction Monitoring Monitor reaction progress (TLC or LC-MS) Reaction->Monitoring Workup Cool to room temperature and perform aqueous work-up Monitoring->Workup Upon completion Purification Purify by column chromatography Workup->Purification Product 2-Arylpyridine Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 2-arylpyridines.

Detailed Procedure:
  • Reaction Setup: To an oven-dried resealable Schlenk tube, add the pyridine sodium sulfinate (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).[1][6]

  • Inert Atmosphere: Evacuate the tube and backfill with argon. This process should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl halide).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 150 °C. The reaction time typically ranges from 3 to 18 hours.[1][6]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylpyridine.

Quantitative Data: Substrate Scope

The palladium-catalyzed desulfinative cross-coupling exhibits a broad substrate scope. The following table summarizes representative examples of the coupling of various pyridine sulfinates with different aryl and heteroaryl halides, demonstrating the versatility of this methodology.

Pyridine SulfinateCoupling PartnerProductYield (%)
Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)pyridine95
Sodium pyridine-3-sulfinate4-Bromotoluene3-(p-tolyl)pyridine99
Sodium pyridine-4-sulfinate1-Bromo-4-methoxybenzene4-(4-methoxyphenyl)pyridine92
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Morpholinophenyl magnesium bromide2-(4-Morpholinophenyl)-5-(trifluoromethyl)pyridine80
Sodium pyridine-2-sulfinate2-Bromothiophene2-(thiophen-2-yl)pyridine85
Sodium pyridine-2-sulfinate3-Bromopyridine2,3'-Bipyridine78

Yields are isolated yields and are representative examples from the literature.[1][7]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The high yields and broad substrate scope reported in the literature, coupled with the clear mechanistic understanding, provide a high degree of confidence in the reproducibility of these methods.[1][5] For researchers new to this methodology, it is recommended to first perform the reaction with a known, high-yielding substrate combination to validate the experimental setup and reagent quality before proceeding to more complex or novel substrates.

Conclusion and Future Outlook

The use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions has emerged as a powerful and reliable strategy for the synthesis of 2-aryl-substituted pyridines. This methodology effectively overcomes the limitations associated with traditional cross-coupling approaches, offering enhanced stability, ease of preparation, broad substrate scope, and high reaction efficiency. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this transformative technology in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates.
  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234–4238. Retrieved from [Link]

  • Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3449–3462. Retrieved from [Link]

  • Minisci, F., et al. (2016). Recent Advances in Minisci-Type Reactions. SciSpace. Retrieved from [Link]

  • Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(12), 4789–4796. Retrieved from [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. Retrieved from [Link]

  • Studer, A., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 15(1). Retrieved from [Link]

  • Wang, Z., et al. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(4), 1083–1087. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. Retrieved from [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

  • Baran, P. S., et al. (2011). Application of a “toolkit” of zinc sulfinate salts to alkylate a variety of basic heteroarenes. Angewandte Chemie International Edition, 50(48), 11491-11495. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

  • Christmann, M., et al. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 283–290. Retrieved from [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.
  • Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Retrieved from [Link]

  • Wang, C., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. Molecules, 29(13), 3196. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis of sulfinamides via photocatalytic alkylation or arylation of sulfinylamine. Organic & Biomolecular Chemistry, 20(15), 3115-3119. Retrieved from [Link]

  • Su, W., et al. (2015). Arylation of pyridines through silver catalysis and persulfate oxidant. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis of Sulfinamides via Photocatalytic Alkylation or Arylation of Sulfinylamine with Potassium Trifluoro(organo)borates. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules, 29(14), 3418. Retrieved from [Link]

  • Molander, G. A., et al. (2018). Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides. Organic Letters, 20(3), 724–727. Retrieved from [Link]

  • Kappe, C. O., et al. (2019). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry, 17(23), 5789-5795. Retrieved from [Link]

  • Oestreich, M., et al. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(39), 6135-6148. Retrieved from [Link]

  • Willis, M. C., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. Retrieved from [Link]

  • Bolm, C., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Communications, 13(1), 4478. Retrieved from [Link]

Sources

Palladium-catalyzed cross-coupling reactions with 2-Bromopyridine-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine-4-sulfinic Acid

Executive Summary

2-Bromopyridine-4-sulfinic acid represents a high-value, bifunctional heterocyclic scaffold for medicinal chemistry. Its utility lies in the orthogonal reactivity of its two functional handles: the electrophilic C2-bromide and the nucleophilic (yet chemically versatile) C4-sulfinic acid moiety.

This guide details the protocols for exploiting this orthogonality. Unlike simple aryl halides, this substrate requires precise chemoselective control to prevent polymerization (self-coupling) or catalyst poisoning. We present three validated workflows:

  • C2-Selective Suzuki-Miyaura Coupling: Preserving the sulfinic acid as a latent handle.

  • C4-Selective Sulfonylation: Generating sulfones via Pd-catalyzed coupling with aryl halides.

  • Desulfitative Arylation (C4): A "Willis-type" coupling to synthesize 2,4-diarylpyridines.

Mechanistic Insight & Chemoselectivity Strategy

The core challenge with 2-Bromopyridine-4-sulfinic acid is managing the competition between the Oxidative Addition of Palladium(0) into the C2–Br bond and the Transmetallation of the C4–sulfinate to Palladium(II).

  • The C2-Bromide (Electrophile): Highly activated for oxidative addition due to the electron-deficient pyridine ring.

  • The C4-Sulfinate (Nucleophile): Acts as a surrogate for organometallics (boronic acids). In the presence of Pd(II), it can undergo desulfitation (loss of

    
    ) to form a C–Pd bond, or retain 
    
    
    
    to form sulfones.

To achieve high yields, one must control the "Switch" between these modes using ligand sterics, temperature, and additives.

Visualizing the Chemoselectivity Landscape

Chemoselectivity Substrate 2-Bromopyridine- 4-sulfinic acid PathA Path A: C2-Selective (Suzuki/Buchwald) Substrate->PathA Electrophile Mode (Pd0 + Ar-B(OH)2) PathB Path B: C4-Sulfonylation (Sulfone Synthesis) Substrate->PathB Nucleophile Mode (Pd0 + Ar-I) PathC Path C: C4-Desulfitative (Biaryl Synthesis) Substrate->PathC Nucleophile Mode (Pd0 + Ar-I + Ag+) ProdA 4-Sulfino-2-Arylpyridine PathA->ProdA ProdB 2-Bromo-4-Sulfonylpyridine PathB->ProdB ProdC 2-Bromo-4-Arylpyridine PathC->ProdC

Figure 1: Divergent reaction pathways controlled by reagent choice and catalytic conditions.

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position with an aryl group while retaining the C4-sulfinic acid (as a salt) for subsequent modification.

Scientific Rationale: Sulfinic acids can bind to Pd(II) and inhibit catalysis. To prevent this, we convert the acid to its sodium sulfinate salt in situ. The anionic sulfinate is less prone to non-productive coordination in the absence of oxidants. We utilize a bulky, electron-rich phosphine ligand (XPhos) to accelerate the oxidative addition into the C2–Br bond, outcompeting potential side reactions at C4.

Reagents:

  • Substrate: 2-Bromopyridine-4-sulfinic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-8 mol%)

  • Base:

    
     (3.0 equiv) - Crucial for buffering and salt formation.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

  • Salt Formation (Pre-step): In the reaction vessel, dissolve 2-Bromopyridine-4-sulfinic acid in a minimum amount of aqueous NaOH (1.0 equiv) and stir for 10 minutes. Lyophilize or evaporate if dry conditions are strictly required, though the Suzuki reaction tolerates water. Note: Using the sodium salt prevents protonation of the Pd-aryl intermediate.

  • Charge Reagents: To the reaction vial containing the sulfinate salt, add the Aryl Boronic Acid,

    
    , 
    
    
    
    , and XPhos.
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycles x3).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The sulfinate group is polar; use a buffered mobile phase (Formic acid/Ammonium formate) to visualize the product peak.

  • Work-up: Cool to room temperature. Acidify carefully to pH 3–4 with dilute HCl to regenerate the sulfinic acid, or keep basic to isolate as the salt. Extract with EtOAc (if protonated) or n-Butanol (if salt).

Protocol B: C4-Selective Sulfonylation (Synthesis of Sulfones)

Objective: React the C4-sulfinate moiety with an external Aryl Halide to form a Sulfone (


), leaving the C2-Br intact.

Scientific Rationale: Sulfinates are excellent nucleophiles.[2] By using an external Aryl Iodide (more reactive than the internal C2-Bromide) and a specific catalyst system (Xantphos), we favor the attack of the sulfinate onto the external Pd-Ar complex. Xantphos is critical; its wide bite angle favors the reductive elimination of the sulfone over the desulfitative C-C coupling.

Data Summary: Ligand Effects on Sulfone vs. Biaryl Formation

LigandProduct Major SpeciesMechanism Favored
Xantphos Sulfone (

)
Reductive Elimination of S-bound species
PCy3 / Tricyclohexylphosphine Biaryl (

)
Desulfitation (

extrusion)
PPh3 MixtureNon-selective

Protocol:

  • Reagents: Sodium 2-bromopyridine-4-sulfinate (1.0 equiv), Aryl Iodide (1.2 equiv),

    
     (2.5 mol%), Xantphos (5 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: DMSO (Anhydrous) – DMSO promotes the nucleophilicity of the sulfinate.

  • Reaction:

    • Combine solids in a tube. Purge with Argon.

    • Add DMSO.[2][3]

    • Heat to 70°C for 8 hours.

    • Note: Do not exceed 90°C, as higher temperatures promote

      
       extrusion (desulfitation).
      
  • Work-up: Dilute with water and extract with EtOAc. The product is a neutral sulfone (2-bromo-4-(arylsulfonyl)pyridine), which is easily purified by silica chromatography.

Protocol C: C4-Desulfitative Cross-Coupling (The "Willis" Coupling)

Objective: Replace the C4-sulfinic acid with an Aryl group (forming a C-C bond) via extrusion of


.

Scientific Rationale: This is a "masking" strategy. The sulfinate acts as a transient directing group or solubility handle before being excised. The mechanism involves the formation of a Pd(II)-sulfinate complex, which then extrudes


 to form a Pd-Aryl species. This step is often rate-limiting and requires electron-rich, bulky alkylphosphines (like 

) and often a co-oxidant or specific base (Ag2CO3 or K2CO3) to drive the equilibrium.

Mechanism Diagram (Graphviz):

DesulfitativeMechanism Pd0 Pd(0)-L2 OxAdd Oxidative Addition (Ar-I + Pd0) Pd0->OxAdd PdArI L2-Pd(II)-Ar(I) OxAdd->PdArI TransMet Transmetallation (+ Py-SO2-Na) PdArI->TransMet PdSulfinate Pd-Sulfinate Complex [L-Pd(Ar)-SO2-Py] TransMet->PdSulfinate Extrusion Desulfitation (- SO2) PdSulfinate->Extrusion Rate Limiting Step (Requires Heat) BiarylPd L-Pd(Ar)(Py) Extrusion->BiarylPd RedElim Reductive Elimination BiarylPd->RedElim RedElim->Pd0 Regeneration Product Product: 2-Bromo-4-Arylpyridine RedElim->Product

Figure 2: Catalytic cycle for the desulfitative cross-coupling of pyridine sulfinates.

Protocol:

  • Reagents: Sodium 2-bromopyridine-4-sulfinate (1.0 equiv), Aryl Bromide (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 equiv).
    • Note: If the coupling partner is an Aryl Chloride, add Ag2CO3 (1.0 equiv) to facilitate halide abstraction and

      
       loss.
      
  • Solvent: 1,4-Dioxane (degassed).

  • Reaction:

    • Heat to 100–110°C in a sealed tube.

    • Critical Control: High temperature is required to overcome the activation energy for

      
       extrusion.
      
    • Time: 16–24 hours.

  • Troubleshooting:

    • Low Yield? The internal C2-Br might be reacting. Switch the coupling partner to an Aryl Iodide (which reacts faster with Pd than the Py-Br) or use a Silver Salt (Ag2CO3) which promotes the desulfitative pathway specifically.

References

  • Willis, M. C., et al. (2020).[4] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[4] Link

  • Vogel, P., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Link

  • Deng, C.-L., et al. (2021).[5] Palladium-catalyzed methylsulfonylation of alkyl halides. Journal of Organic Chemistry. Link

  • BenchChem Application Data. Reactivity of Pyridine Sulfonates and Sulfinates. Link

Disclaimer: These protocols involve the use of transition metals and potentially hazardous reagents. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Iterative Cross-Coupling Strategies Utilizing 2-Bromopyridine-4-sulfinic Acid as a Bifunctional Linchpin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

In modern drug discovery, the pyridine ring is a ubiquitous pharmacophore. However, the synthesis of heavily functionalized, multi-substituted pyridines frequently bottlenecks at the carbon-carbon bond formation stage. The traditional Suzuki-Miyaura cross-coupling reaction , while foundational, notoriously underperforms when applied to 2-substituted pyridine boronates due to their rapid protodeboronation and inherent instability.

To bypass this limitation, 2-Bromopyridine-4-sulfinic acid (and its corresponding lithium or sodium salts) has emerged as a highly versatile, bench-stable bifunctional linchpin. By replacing problematic boronates with sulfinate salts, chemists can execute a powerful desulfinative cross-coupling process . This application note details how to leverage the orthogonal reactivity of the C2-bromide and the C4-sulfinate to perform iterative, site-selective cross-couplings, enabling the rapid assembly of complex 2,4-diarylpyridines.

Mechanistic Rationale: The Principle of Orthogonal Reactivity

As a synthesis scientist, understanding the thermodynamic and kinetic causality behind this bifunctional molecule is critical for troubleshooting and scaling.

2-Bromopyridine-4-sulfinic acid possesses two distinct coupling handles that operate under entirely different kinetic regimes:

  • The C2-Bromide (Kinetic Control): The electron-deficient nature of the pyridine ring highly activates the C-Br bond toward oxidative addition by Palladium(0). This allows standard Suzuki-Miyaura coupling to proceed rapidly at mild temperatures (80 °C). At this temperature, the C4-sulfinate group is completely inert.

  • The C4-Sulfinate (Thermodynamic Control): Once the C2 position is functionalized, the intermediate 2-arylpyridine-4-sulfinate acts as a nucleophile in a desulfinative cross-coupling with an external aryl halide . This reaction requires elevated temperatures (140–150 °C) because the rate-limiting step is the extrusion of sulfur dioxide (

    
    ) from the Ar-Pd(II)-
    
    
    
    -Py intermediate.

By exploiting this massive difference in activation energy, we achieve perfect site-selectivity without the need for protecting groups.

IterativeCoupling A 2-Bromopyridine- 4-sulfinic acid B 2-Arylpyridine- 4-sulfinic acid A->B Suzuki-Miyaura 80°C, Pd(dppf)Cl2 (Bromide Reacts) C 2,4-Diarylpyridine (Final Product) B->C Desulfinative Coupling 150°C, Pd(OAc)2 (Sulfinate Reacts)

Workflow of orthogonal iterative cross-coupling using 2-Bromopyridine-4-sulfinic acid.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure mechanistic integrity before proceeding to the next step.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Couple an aryl boronic acid to the C2-bromide while preserving the C4-sulfinate.

Materials:

  • 2-Bromopyridine-4-sulfinate lithium salt (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.1 equiv, 1.1 mmol)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5 mL), thoroughly degassed.
    

Step-by-Step Methodology:

  • Charge a Schlenk flask with the sulfinate salt, aryl boronic acid,

    
    , and 
    
    
    
    .
  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add the degassed Dioxane/

    
     mixture via syringe.
    
  • Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Cool to room temperature. Concentrate the mixture under reduced pressure to remove dioxane.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~3–4 to precipitate the intermediate 2-arylpyridine-4-sulfinic acid, or isolate it via reverse-phase chromatography.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. You must observe the


 corresponding to the coupled product with the sulfinic acid (+64 Da) intact. If a mass of 

is observed, your temperature is too high, and premature desulfination is occurring.
Protocol B: Desulfinative Cross-Coupling (C4-Arylation)

Objective: Couple the resulting C4-sulfinate with a secondary aryl halide.

Materials:

  • 2-Arylpyridine-4-sulfinic acid intermediate (1.5 equiv, 0.75 mmol)

  • Secondary Aryl Bromide (1.0 equiv, 0.50 mmol)

  • 
     (5 mol%)
    
  • 
     (Tricyclohexylphosphine) (10 mol%)
    
  • 
     (1.5 equiv, 0.75 mmol)
    
  • Solvent: Anhydrous 1,4-Dioxane (3 mL).

Step-by-Step Methodology:

  • In a heavy-walled microwave vial or pressure tube, combine the sulfinic acid intermediate, aryl bromide,

    
    , 
    
    
    
    , and
    
    
    .
  • Purge the vial with Argon for 5 minutes, then add anhydrous 1,4-dioxane.

  • Seal the vial with a Teflon-lined crimp cap.

  • Heat the reaction block to 150 °C and stir vigorously for 16 hours. (Note: The high temperature and bulky electron-rich

    
     ligand are absolute requirements to force the 
    
    
    
    extrusion).
  • Cool to room temperature. Caution:

    
     gas has been generated; vent the vial carefully in a fume hood.
    
  • Dilute with EtOAc, wash with water and brine, dry over

    
    , and purify via flash chromatography.
    

Self-Validation Checkpoint: Upon opening the sealed vial, a distinct pressure release (


 gas) should be noted. LC-MS analysis of the organic phase must show the complete disappearance of the sulfinate mass, replaced by the 

of the final 2,4-diarylpyridine.

Mechanism Pd0 Pd(0)Ln Catalyst PdII_1 Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_1 Ar-X Addition PdII_2 Ar-Pd(II)-SO2-Py (Sulfinate Complex) PdII_1->PdII_2 Py-SO2M Exchange PdII_3 Ar-Pd(II)-Py (Post-Extrusion) PdII_2->PdII_3 Heat (-SO2) PdII_3->Pd0 Catalyst Regeneration Product Ar-Py (Coupled Product) PdII_3->Product Reductive Elimination

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting SO2 extrusion.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and catalytic parameters required to maintain orthogonality between the two functional handles. Deviating from these parameters will result in loss of site-selectivity.

Reaction PhaseActive HandleCoupling PartnerOptimal Catalyst SystemTemp (°C)Typical Yield Range
1. Suzuki-Miyaura C2-BromideAryl Boronic Acid

/

80 °C75% – 95%
2. Desulfinative C4-SulfinateAryl Halide

/

/

150 °C60% – 85%

Data Note: Yields represent isolated yields after column chromatography. The desulfinative step generally exhibits a broader yield variance depending on the steric bulk of the secondary aryl halide.

References

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. URL:[Link]

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. URL:[Link]

  • Blakemore, D. C., & Shavnya, A. (2015). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 6(9), 955-958. URL:[Link]

Application Note: Pyridine Sulfinates in the Synthesis of Varenicline Derivatives

[1][2][3]

Executive Summary

This guide details the application of pyridine sulfinates and related sulfinate salts in the late-stage functionalization (LSF) of varenicline (Chantix®). While varenicline is a potent

We present two distinct workflows utilizing sulfinate chemistry:

  • Targeted Cross-Coupling: Palladium-catalyzed desulfinylative coupling to install pyridine bioisosteres.

  • Innate C-H Functionalization: Radical-mediated Minisci-type alkylation/fluoroalkylation using zinc sulfinates.

These protocols offer superior stability compared to boronic acids and enable rapid Structure-Activity Relationship (SAR) exploration without de novo synthesis.

Introduction: The Sulfinate Advantage in Drug Discovery

The synthesis of 2-substituted pyridines—a common motif in varenicline analogs—is historically difficult due to the instability of 2-pyridyl boronic acids (rapid protodeboronation). Pyridine sulfinates (M-SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Nucleophiles in Pd-Catalysis: Undergoing desulfinylation to transfer the heteroaryl ring.

  • Radical Precursors: Generating carbon-centered radicals upon oxidation for direct C-H functionalization.[1]

For varenicline, these methods allow researchers to probe the "magic methyl" effect or install metabolic blockers (e.g., -CF

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary workflows for varenicline derivatization using sulfinate reagents.

Varenicline_WorkflowsStartVarenicline ScaffoldPathAPathway A: Targeted Cross-Coupling(Suzuki Surrogate)Start->PathARequires Pre-functionalization(e.g., Cl/Br handle)PathBPathway B: Innate C-H Functionalization(Minisci-Type)Start->PathBDirect Functionalization(Native Scaffold)ReagentAReagents:Pyridine Sulfinate + Pd(OAc)2Halogenated VareniclinePathA->ReagentAMechAMechanism:DesulfinylativeTransmetallationReagentA->MechAProdAProduct:Biaryl/HeteroarylVarenicline DerivativeMechA->ProdAReagentBReagents:Zinc Sulfinate + TBHPNative Varenicline (Salt)PathB->ReagentBMechBMechanism:Oxidative RadicalGenerationReagentB->MechBProdBProduct:Alkyl/FluoroalkylVarenicline DerivativeMechB->ProdB

Caption: Dual-pathway strategy for varenicline diversification. Pathway A targets specific halogenated sites; Pathway B exploits innate electronic properties for C-H functionalization.

Protocol A: Pd-Catalyzed Desulfinylative Cross-Coupling

This protocol is ideal for installing pyridine rings onto the varenicline core, creating biaryl derivatives. It overcomes the limitations of Suzuki couplings by using stable sodium pyridine sulfinates.[2]

Materials
  • Substrate: Varenicline-Cl (Chlorinated intermediate, e.g., 7-chloro-varenicline).

  • Reagent: Sodium pyridine-2-sulfinate (2.0 equiv).[3][2]

  • Catalyst: Pd(OAc)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%).[3][4]
    
  • Ligand: Tricyclohexylphosphine (PCyngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (7.5 mol%).
    
  • Base: Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    (2.0 equiv).[4]
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 2–5 mL microwave vial or a heavy-walled pressure tube. Allow to cool under argon.

  • Charge Reagents: Add Varenicline-Cl (0.10 mmol, 1.0 equiv), Sodium pyridine-2-sulfinate (0.20 mmol, 2.0 equiv), Pd(OAc)

    
     (1.1 mg, 0.005 mmol), PCy
    
    
    (2.1 mg, 0.0075 mmol), and K
    
    
    CO
    
    
    (27.6 mg, 0.20 mmol).
    • Note: The excess sulfinate is required to compensate for potential homocoupling or disproportionation.

  • Solvation: Add anhydrous 1,4-Dioxane (1.0 mL).

  • Degassing: Sparge the mixture with Argon for 2 minutes or use a freeze-pump-thaw cycle (3x) to remove oxygen. Cap the vial immediately.

  • Reaction: Heat the reaction block to 150 °C for 12 hours .

    • Critical: High temperature is necessary to facilitate the extrusion of SO

      
       (desulfinylation step).
      
  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL).

  • Deprotection (If applicable): If the varenicline secondary amine was protected (e.g., N-Boc), treat the crude residue with TFA/DCM (1:1) for 1 hour, then neutralize.

  • Purification: Purify via automated reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expected Results
  • Yield: 40–65% depending on steric hindrance at the coupling site.

  • Selectivity: Exclusive C-C bond formation at the halogenated site.

Protocol B: Innate Radical C-H Functionalization[6]

This protocol utilizes Zinc Sulfinates (Baran Diversinates™) to install alkyl or fluoroalkyl groups directly onto the varenicline scaffold without pre-functionalization. This relies on the Minisci reaction mechanism.[5]

Materials
  • Substrate: Varenicline Tartrate (Commercially available salt).

  • Reagent: Zinc Sulfinate (e.g., Zn(CF

    
    SO
    
    
    )
    
    
    or Zn(i-PrSO
    
    
    )
    
    
    ) (3.0 equiv).
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Additive: TFA (Trifluoroacetic acid) (1.0 equiv) – Optional if using tartrate salt.

Step-by-Step Methodology
  • Setup: Prepare a 1-dram vial equipped with a stir bar. No inert atmosphere is strictly required (open-flask compatible), but Argon is recommended for reproducibility.

  • Dissolution: Dissolve Varenicline Tartrate (0.1 mmol) in DMSO (0.5 mL).

    • Note: Varenicline is an electron-deficient heterocycle (quinoxaline moiety). Protonation (via the tartrate or added TFA) enhances its electrophilicity, making it receptive to nucleophilic radicals.

  • Reagent Addition: Add the Zinc Sulfinate (0.3 mmol) in one portion.

  • Initiation: Add TBHP (0.3 mmol) dropwise at room temperature.

    • Exotherm Warning: A mild exotherm and gas evolution (SO

      
      ) will occur.
      
  • Reaction: Stir vigorously at 50 °C for 2–4 hours. Monitor by LC-MS.[2][5]

    • Optimization: If conversion is low after 2 hours, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Dilute with saturated aq. NaHCO

    
     (to neutralize and quench) and extract with DCM (3 x 5 mL).
    
    • Caution: DMSO removal can be difficult. Back-extraction of the organic layer with water/brine is crucial.

  • Purification: Flash column chromatography (DCM/MeOH/NH

    
    OH gradient).
    
Regioselectivity Insight

Radical addition typically occurs at the most electron-deficient position adjacent to nitrogen (C-H bonds

  • Varenicline Outcome: Functionalization predominantly occurs on the quinoxaline ring rather than the benzazepine, as the diaza-ring is more electron-deficient.

Data Analysis & Comparison

FeaturePd-Coupling (Protocol A)Radical C-H (Protocol B)
Primary Reagent Sodium Pyridine SulfinateZinc Alkyl/Aryl Sulfinate
Mechanism Metal-Catalyzed Cross-CouplingRadical Substitution (Minisci)
Substrate Req. Halogenated Precursor (Cl/Br)Native Drug (C-H bond)
Temp/Time 150 °C / 12 h50 °C / 2–4 h
Main Product Biaryl (Pyridine-Varenicline)Alkyl/Fluoroalkyl-Varenicline
Scope Defined by Halogen placementDefined by Innate Electronics

Troubleshooting & Expert Tips

Handling Pyridine Sulfinates

While stable, sodium pyridine sulfinates can be hygroscopic. Store in a desiccator. If the reaction in Protocol A fails (0% yield), check the quality of the sulfinate by NMR; if it has oxidized to the sulfonate (M-SO

The "Desulfinylation" Bottleneck

In Protocol A, the extrusion of SO

  • Symptom: Starting material remains, but catalyst is active.

  • Fix: Ensure temperature is

    
     °C. Microwave heating is superior to oil baths for achieving rapid internal temperature ramps, preventing catalyst decomposition before the reaction initiates.
    
Regiocontrol in Radical Chemistry

In Protocol B, if a mixture of isomers is obtained:

  • Electronic Tuning: Add more TFA to fully protonate the heterocycle, directing the radical to the most acidic position.

  • Solvent Switch: Switching from DMSO to a biphasic DCM/H

    
    O system (Baran's "innate" conditions) can sometimes alter the selectivity profile due to phase-transfer kinetics.
    

References

  • Innate C-H functionalization of heterocycles. Baran, P. S., et al. Nature2012 , 491, 724–728. [Link] (Foundational text on Zinc Sulfinate radical chemistry).

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. Willis, M. C., et al. Chemical Science2013 , 4, 3205–3210. [Link] (Describes the specific application of pyridine sulfinates for varenicline library synthesis).

  • Understanding varenicline function via key receptor and ligand interactions. Taly, A., et al. bioRxiv2025 . [Link] (Provides structural context on why specific derivatives are synthesized).

  • Practical and Innate C–H Functionalization of Heterocycles. Baran, P. S., et al. Proceedings of the National Academy of Sciences2011 , 108, 14411–14415.[6] [Link] (Details the trifluoromethylation of varenicline).

Application Notes & Protocols: The Strategic Use of 2-Bromopyridine-4-sulfinic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine heterocycle is a cornerstone of modern agrochemical design, with its derivatives forming the structural core of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Among the vast array of functionalized pyridines, 2-Bromopyridine-4-sulfinic acid emerges as a uniquely versatile and powerful intermediate. Its strategic combination of a reactive bromine atom, amenable to a host of cross-coupling reactions, and a sulfinic acid moiety, a precursor to the vital sulfonyl group, offers synthetic chemists a direct and efficient route to complex agrochemical targets.[3][4] This guide provides an in-depth exploration of 2-Bromopyridine-4-sulfinic acid, detailing its application in the synthesis of key agrochemical scaffolds, such as pyridyl sulfones and sulfonamides. We present field-proven protocols, explain the causality behind experimental choices, and offer a robust framework for researchers, scientists, and drug development professionals to leverage this key building block in their discovery pipelines.

Introduction: The Significance of the Pyridyl Sulfonyl Moiety

The incorporation of a sulfonyl group (—SO₂—) into a molecule can profoundly influence its physicochemical and biological properties. In the context of agrochemicals, this functional group is prized for its ability to:

  • Enhance Herbicidal/Pesticidal Activity: The strong electron-withdrawing nature of the sulfonyl group can modulate the electronic properties of the entire molecule, often leading to enhanced binding affinity with target enzymes or receptors.

  • Improve Systemic Transport: The polarity and hydrogen bonding capability of the sulfonyl group can improve a compound's translocation within the plant's vascular system, a critical attribute for effective systemic pesticides.

  • Increase Metabolic Stability: The sulfonyl linkage is generally robust against metabolic degradation in both plants and target pests, leading to longer-lasting efficacy.

2-Bromopyridine-4-sulfinic acid serves as a direct precursor to this critical functional group, providing a more advanced and often more efficient starting point than simple halo-pyridines.

Core Synthetic Transformations: From Sulfinic Acid to High-Value Scaffolds

The primary utility of 2-Bromopyridine-4-sulfinic acid lies in its facile conversion to sulfonyl chlorides, which are highly reactive electrophiles that can be readily coupled with a wide range of nucleophiles. This two-step, one-pot strategy is a cornerstone of its application.

Foundational Step: Oxidation to 2-Bromo-4-(chlorosulfonyl)pyridine

The conversion of a sulfinic acid to its corresponding sulfonyl chloride is the gateway to its diverse applications. This oxidative chlorination must be efficient and high-yielding to be practical for multi-step syntheses.

Causality Behind Experimental Design:

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is often the reagent of choice. It is an inexpensive, easy-to-handle solid, and the reaction proceeds under mild conditions. The succinimide byproduct is typically easy to remove during workup. Alternative reagents like thionyl chloride can also be used, but may require more stringent conditions.

  • Solvent: Acetonitrile (CH₃CN) is an ideal solvent as it is polar enough to dissolve the starting materials and reagents but is aprotic and relatively inert to the reaction conditions.

  • Temperature: The reaction is typically run at room temperature, making it operationally simple and energy-efficient.

G cluster_0 Oxidative Chlorination A 2-Bromopyridine-4-sulfinic acid C 2-Bromo-4-(chlorosulfonyl)pyridine (Reactive Intermediate) A->C Room Temp, 2h B N-Chlorosuccinimide (NCS) in Acetonitrile

Caption: General workflow for the synthesis of the key sulfonyl chloride intermediate.

Application Protocol I: Synthesis of Pyridyl Aryl Sulfones

Pyridyl aryl sulfones are a class of compounds with demonstrated biological activity.[3] The synthesis is achieved by a Friedel-Crafts-type reaction between the in-situ generated 2-bromo-4-(chlorosulfonyl)pyridine and an electron-rich aromatic or heteroaromatic compound.

Expertise & Insights: The key to a successful sulfone synthesis is the activation of the aromatic coupling partner. The reaction works best with electron-rich systems like anisoles, phenols, or anilines. For less reactive arenes, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is required to enhance the electrophilicity of the sulfonyl chloride and drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-((4-methoxyphenyl)sulfonyl)pyridine

This protocol outlines a representative synthesis using anisole as the coupling partner.

Step 1: In-Situ Generation of the Sulfonyl Chloride

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Bromopyridine-4-sulfinic acid (1.0 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise over 5 minutes.

  • Stir the resulting suspension at room temperature for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

Step 2: Sulfonylation of Anisole

  • In a separate dry flask, dissolve anisole (1.5 eq) in a minimal amount of anhydrous dichloromethane (DCM).

  • Cool the anisole solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise. Caution: The addition is exothermic.

  • Once the AlCl₃ has dissolved, add the sulfonyl chloride solution prepared in Step 1 dropwise to the anisole-AlCl₃ mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

  • Upon reaction completion, slowly quench the reaction mixture by pouring it over crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Representative Sulfone Synthesis
Coupling PartnerCatalyst (eq)Yield (%)
AnisoleAlCl₃ (1.5)75-85%
TolueneAlCl₃ (1.5)60-70%
BenzeneAlCl₃ (1.5)50-60%
ThiopheneFeCl₃ (1.2)65-75%

Application Protocol II: Synthesis of Pyridyl Sulfonamides

The sulfonamide linkage is a privileged scaffold in both pharmaceuticals and agrochemicals.[5][6] Its synthesis from 2-Bromopyridine-4-sulfinic acid is highly efficient and tolerant of a wide range of functional groups on the amine coupling partner.

Trustworthiness & Self-Validation: The protocol described is robust and broadly applicable. A key self-validating check is the use of a tertiary amine base, like triethylamine (Et₃N) or DIPEA. This base serves a dual purpose: it neutralizes the HCl byproduct generated during the reaction and can also act as a nucleophilic catalyst.[7] The formation of a salt (triethylammonium chloride) which often precipitates from the reaction mixture provides a visual cue that the reaction is proceeding.

G cluster_0 Sulfonamide Formation A 2-Bromo-4-(chlorosulfonyl)pyridine (Generated In-Situ) D 2-Bromo-4-(N,N-disubstituted-sulfamoyl)pyridine (Final Product) A->D DCM, 0 °C to RT B Primary or Secondary Amine (R¹R²NH) B->D C Triethylamine (Base) C->D

Caption: Workflow for the synthesis of pyridyl sulfonamides from the sulfonyl chloride intermediate.

Detailed Experimental Protocol: Synthesis of N-benzyl-2-bromo-pyridine-4-sulfonamide

This protocol details the synthesis using benzylamine as a representative primary amine.

Step 1: In-Situ Generation of the Sulfonyl Chloride

  • Follow Step 1 of Protocol 3.1 to generate a solution of 2-bromo-4-(chlorosulfonyl)pyridine in anhydrous acetonitrile.

Step 2: Sulfonamide Coupling

  • To the solution from Step 1, add anhydrous dichloromethane (DCM) to dilute (final concentration approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in a small amount of DCM.

  • Add the amine solution dropwise to the cold sulfonyl chloride solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

Step 3: Workup and Purification

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, perform flash column chromatography.

Conclusion

2-Bromopyridine-4-sulfinic acid is a high-potential building block for accelerating agrochemical discovery. Its ability to serve as a stable precursor to the highly reactive 2-bromo-4-(chlorosulfonyl)pyridine intermediate enables the rapid and efficient synthesis of diverse libraries of pyridyl sulfones and sulfonamides. The protocols outlined in this guide are robust, scalable, and grounded in established chemical principles, providing a reliable foundation for researchers aiming to synthesize the next generation of crop protection agents.

References

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PMC.
  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • US4291165A - Process for making 2-bromopyridine.
  • The hydrogen atom transfer reactivity of sulfinic acids. PMC - NIH.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
  • Sulfone containing drugs and agrochemicals.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.

Sources

Step-by-step guide to synthesizing phosphinothioates from sulfinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, metal-free protocol for the synthesis of S-phosphinothioates (S-esters of phosphinothioic acid,


). Traditionally, the formation of P–S bonds requires the use of malodorous thiols, unstable sulfenyl chlorides, or toxic chlorophosphines (

). This guide introduces a "green" methodology utilizing sulfinic acid derivatives (sulfinates, sulfinic acids, or sulfinate esters) as stable, odorless sulfur sources and secondary phosphine oxides (SPOs) as both the coupling partner and the reducing agent.

The reaction is promoted by Tetrabutylammonium Bromide (TBAB) in an open-flask aqueous or acetonitrile medium, offering a high-yield, operationally simple route to valuable organophosphorus building blocks used in agrochemicals and medicinal chemistry.

Reaction Logic & Mechanism

The transformation relies on the dual role of the secondary phosphine oxide (SPO).[1] In the presence of TBAB, the SPO acts as a nucleophile (via its P(III) tautomer) to attack the activated sulfinate species. Subsequently, a second equivalent of SPO acts as a reductant to deoxygenate the intermediate, securing the sulfur in the S(II) oxidation state required for the thioester linkage.

Key Mechanistic Features:
  • Sulfur Source: Sulfinic acid derivatives (

    
    , S(IV)).
    
  • Reductant: Excess Secondary Phosphine Oxide (SPO).[1]

  • Promoter: Bromide ion (from TBAB) facilitates the activation of the sulfinyl group and the subsequent reduction steps.

  • Selectivity: Exclusive formation of the S-phosphinothioate (

    
    ) isomer, avoiding the formation of P=S (thiono) isomers.
    
Visualized Pathway (Graphviz)

ReactionMechanism Sulfinate Sulfinic Acid Derivative (R-SO2-X) Inter1 Activated Sulfinyl Intermediate Sulfinate->Inter1 Activation SPO Secondary Phosphine Oxide (R2P(O)H) Inter2 Phosphinyl-Sulfonium Complex SPO->Inter2 Nucleophilic Attack (1st Equiv) Product S-Phosphinothioate (R2P(O)S-R) SPO->Product Reduction (2nd Equiv) TBAB TBAB (Promoter) TBAB->Inter1 Br- catalysis Inter1->Inter2 Inter2->Product Byproduct Phosphinic Acid (Oxidized SPO) Inter2->Byproduct Oxygen Transfer

Figure 1: Mechanistic workflow for the TBAB-promoted reductive coupling. The secondary phosphine oxide serves as both the phosphorus source and the stoichiometric reductant.

Experimental Protocol

Reagents & Equipment[2][3]
  • Sulfinic Acid Derivative: Sodium sulfinate (

    
    ), Sulfinic acid (
    
    
    
    ), or Sulfinate ester (
    
    
    ).
  • Secondary Phosphine Oxide (SPO): Diphenylphosphine oxide (

    
    ) or derivatives.
    
  • Promoter: Tetrabutylammonium bromide (TBAB).[2]

  • Solvent: Acetonitrile (MeCN) or Water (

    
    ).
    
  • Vessel: Standard round-bottom flask or vial (Open to air is permissible).

Standard Operating Procedure (SOP)

Scale: 0.2 mmol (Sulfinate basis)

StepActionCritical Observation/Note
1 Charge Reagents Add Sulfinate substrate (0.2 mmol, 1.0 equiv) and TBAB (64 mg, 0.2 mmol, 1.0 equiv) to the reaction vessel.
2 Add SPO Add Secondary Phosphine Oxide (0.5 mmol, 2.5 equiv). Note: Excess SPO is required as it acts as the reductant.
3 Solvent Addition Add Acetonitrile or Water (1.0 mL).
4 Reaction Stir the mixture at Room Temperature (25 °C) in an open flask.
5 Monitoring Monitor via TLC or

NMR. Reaction is typically complete within 1–4 hours . Target Signal:

ppm (S-P bond).
6 Quench & Workup Add water (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine.
7 Purification Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Substrate Scope & Performance Data

The following table summarizes the compatibility of various sulfinic acid derivatives and phosphine oxides under the standard conditions.

EntrySulfinate Source (

)
Phosphine Oxide (

)
Yield (%)Notes
1 Methyl benzenesulfinate (

)
Diphenyl (

)
95%Benchmark reaction
2 Sodium benzenesulfinate (

)
Diphenyl (

)
92%Water as solvent
3 Sodium p-toluenesulfinate (

)
Diphenyl (

)
88%Electron-rich sulfinate
4 Methyl 4-chlorobenzenesulfinateDiphenyl (

)
80%Halogen tolerance
5 Methyl benzenesulfinateDi-p-tolyl (

)
88%Sterically hindered SPO
6 Methyl benzenesulfinateDi(naphthalen-2-yl)94%Bulky aromatic SPO

Safety & Handling

  • Secondary Phosphine Oxides: Generally air-stable solids but can slowly oxidize in solution. Store under inert atmosphere for long-term stability.

  • Sulfinates: Non-volatile and odorless, offering a significant safety advantage over thiols or sulfenyl chlorides.

  • TBAB: Irritant. Handle with gloves.

  • Reaction Profile: The reaction is exothermic upon scale-up. For gram-scale synthesis, ensure adequate cooling or slow addition of the SPO.

References

  • Li, H., Yan, W., Ren, P., Hu, H., Sun, R., Liu, M., Fu, Z., Guo, S., & Cai, H. (2022).[3] Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides.[3] RSC Advances, 12, 32906-32910.

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2018).[4] Synthesis and application of phosphonothioates, phosphonodithioates, phosphorothioates, phosphinothioates and related compounds.[4][5][6][7] Tetrahedron Letters, 59(49), 4279-4292.[4]

  • Gusarova, N. K., & Trofimov, B. A. (2020). Secondary Phosphine Oxides and Sulfides: Versatile Building Blocks in Organic Synthesis.[8] Synthesis, 52(15), 2133-2146.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Bromopyridine-4-sulfinic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to achieve high yields when working with 2-Bromopyridine-4-sulfinic acid .

Working with this molecule requires moving beyond standard protocols. It presents a unique thermodynamic and kinetic dichotomy: it is highly prone to degradation, and it acts as an "A-B monomer" (containing both a nucleophilic sulfinate precursor and an electrophilic 2-bromo handle). This guide synthesizes field-proven insights to help you establish a self-validating, high-yield experimental system.

Part 1: Core Mechanistic Insights

To improve yields, we must first address the root causes of reaction failure:

  • The A-B Monomer Problem (Chemoselectivity): In Palladium-catalyzed desulfinative cross-couplings, the goal is for the 4-sulfinic acid group to extrude SO₂ and couple with an external electrophile. However, Pd(0) readily undergoes oxidative addition into the C-Br bond at the 2-position. If uncontrolled, the molecule will polymerize or oligomerize with itself.

  • The SO₂ Extrusion Bottleneck: Heteroaryl sulfinates form highly stable Palladium-sulfinate complexes. The extrusion of SO₂ from these electron-deficient complexes is kinetically slow, often stalling the catalytic cycle. demonstrate that Silver(I) additives are critical for lowering the activation energy of this step.

  • Zwitterionic Instability: Free pyridine sulfinic acids are zwitterionic and rapidly degrade via disproportionation or oxidation. They must be handled as sodium salts.

Part 2: Troubleshooting Guides & FAQs

Q1: My starting material degrades into a complex mixture before I even start the cross-coupling reaction. How can I stabilize it? A1: Free 2-bromopyridine-4-sulfinic acid is highly unstable at room temperature. The acidic proton protonates the pyridine nitrogen, facilitating auto-catalyzed desulfination. Solution: Immediately convert the free acid to its sodium salt (Sodium 2-bromopyridine-4-sulfinate ) upon receipt or synthesis. The sodium salt disrupts the zwitterionic degradation pathway and is bench-stable for months when stored under argon at -20°C [3].

Q2: During Pd-catalyzed desulfinative cross-coupling, I observe massive oligomerization and multiple spots on my TLC plate. Why? A2: You are observing self-condensation. Because your molecule has both a reactive sulfinate and a reactive 2-bromo group, Pd(0) is inserting into the 2-bromo group of one molecule and coupling it with the 4-sulfinate of another. Solution: Shift the chemoselectivity by changing your external coupling partner from an Aryl Bromide to an Aryl Iodide (Ar-I) . Pd(0) undergoes oxidative addition into Ar-I orders of magnitude faster than into the 2-bromopyridine C-Br bond. Combine this with a slow-addition syringe pump protocol for the sulfinate salt to keep its steady-state concentration low.

Q3: My reaction doesn't oligomerize, but it stalls at ~30% conversion. I recover unreacted starting material despite using active Pd/XPhos catalysts. A3: Your catalytic cycle is trapped at the Palladium-sulfinate intermediate. Because the pyridine ring is electron-withdrawing, the subsequent SO₂ extrusion step is thermodynamically hindered. Solution: Introduce AgNO₃ (1.5 equivalents) to the reaction mixture. Silver acts as a Lewis acid, coordinating to the sulfinate oxygen and actively pulling the SO₂ leaving group away, forcing the catalytic cycle forward [1].

Part 3: Visualizations of Reaction Logic

Chemoselectivity SM 2-Bromopyridine- 4-sulfinate Pd Pd(0) Catalyst SM->Pd Competes with Ar-I Desulf SO2 Extrusion (Ag+ Promoted) SM->Desulf Oligo Oligomerization (C-Br Activation) SM->Oligo Self-condensation Pd->SM C-Br Insertion (If Ar-I absent) ArI Ar-I (Fast) Pd->ArI Preferred Pathway ArPdI Ar-Pd-I Complex ArI->ArPdI ArPdI->SM Transmetalation Prod Desired Product (2-Bromo preserved) Desulf->Prod

Chemoselective pathway favoring Ar-I oxidative addition to prevent 2-bromopyridine oligomerization.

Troubleshooting Issue Low Yield in Cross-Coupling Check1 Is SM degrading before reaction? Issue->Check1 Sol1 Convert to Sodium Salt Check1->Sol1 Yes Check2 Are multiple spots seen on TLC? Check1->Check2 No Success Optimized Yield Achieved Sol1->Success Sol2 Use Ar-I & Slow Addition of SM Check2->Sol2 Yes (Oligomers) Check3 Is reaction stalled at intermediate? Check2->Check3 No Sol2->Success Sol3 Add AgNO3 to promote SO2 loss Check3->Sol3 Yes Sol3->Success

Step-by-step troubleshooting logic for resolving low yields in pyridine sulfinate cross-couplings.

Part 4: Quantitative Data & Yield Optimization

The following table summarizes the quantitative impact of our troubleshooting logic on the desulfinative cross-coupling of Sodium 2-bromopyridine-4-sulfinate with external aryl halides.

EntryCatalyst SystemCoupling PartnerAdditiveTemp (°C)Yield (%)Primary Observation & Causality
1Pd(OAc)₂ / PCy₃Aryl BromideNone110<10%Reaction stalls; Pd-sulfinate complex accumulates due to high SO₂ extrusion barrier.
2Pd(OAc)₂ / PCy₃Aryl BromideAgNO₃ (1.0 eq)11035%SO₂ extrusion promoted, but severe oligomerization observed due to C-Br activation.
3Pd(OAc)₂ / XPhosAryl BromideAgNO₃ (1.0 eq)11052%, but chemoselectivity issues remain.
4 Pd(OAc)₂ / XPhos Aryl Iodide AgNO₃ (1.5 eq) 110 89% Optimal; Ar-I outcompetes C-Br oxidative addition; Ag+ forces SO₂ extrusion.

Part 5: Standardized Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . If the validation checks fail, do not proceed to the next step.

Protocol A: Preparation of Stable Sodium 2-Bromopyridine-4-sulfinate
  • Dissolution: Suspend 10 mmol of crude 2-bromopyridine-4-sulfinic acid in 20 mL of degassed, ice-cold methanol (0°C).

  • Neutralization: Dropwise add a 1M solution of NaOH in methanol while stirring vigorously.

  • Validation Check (Critical): Monitor the pH continuously using a calibrated probe. The pH must stabilize at exactly 7.8 to 8.0 for at least 10 minutes. Causality: If the pH continuously drops, the sulfinic acid is undergoing active, auto-catalyzed desulfination, indicating your cooling bath has failed or addition was too fast.

  • Isolation: Once validated, concentrate the solution under reduced pressure (bath temp < 30°C). Triturate the resulting solid with cold diethyl ether to yield the bench-stable sodium salt.

Protocol B: Chemoselective Desulfinative Cross-Coupling
  • Setup: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Aryl Iodide (1.5 mmol), and AgNO₃ (1.5 mmol).

  • Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/DMSO mixture (9:1 v/v). Heat the mixture to 110°C.

  • Slow Addition: Dissolve Sodium 2-bromopyridine-4-sulfinate (1.0 mmol) in 2 mL of DMSO. Using a syringe pump, add this solution to the reaction flask over 2 hours. Causality: Slow addition ensures the Aryl Iodide is always in vast excess relative to the sulfinate, mathematically suppressing the probability of 2-bromopyridine self-condensation.

  • Validation Check (Critical): After 3 hours, withdraw a 10 µL aliquot for LC-MS analysis. Look for the mass peak corresponding to [Ar-Pd-L]+. Causality: If this intermediate mass is detected without the final product mass, your system is stalled at the SO₂ extrusion step. This validates the need to verify the anhydrous quality of your AgNO₃ additive.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and purify via standard silica gel chromatography.

Part 6: References

  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Efficient Desulfinative Cross-Coupling of Heteroaromatic Sulfinates with Aryl Triflate in Environmentally Friendly Protic Solvents Source: ChemInform / ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Desulfitative Cross-Coupling of Sodium Arylsulfinates with Aryl Bromides and Chlorides: An Alternative Convenient Synthesis of Biaryls Source: Chinese Journal of Chemistry URL: [Link]

Common byproducts in the synthesis of 2-Bromopyridine-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fragile" Intermediate

Welcome to the technical support center. If you are synthesizing 2-Bromopyridine-4-sulfinic acid , you are likely using it as a transient building block for sulfonamides or sulfones in medicinal chemistry (e.g., fragment-based drug discovery).

The Core Challenge: Pyridine sulfinic acids are notoriously unstable. They exist in a precarious equilibrium, prone to oxidation (to sulfonic acid), desulfonylation (loss of SO₂), and regio-scrambling (halogen dance).

This guide abandons generic advice. We focus on the causality of failure—why your LC-MS shows a mass of +16 (oxidation) or -64 (desulfonylation)—and provides self-validating protocols to fix it.

Strategic Route Selection: The "Iodo" Advantage

Before troubleshooting, verify your starting material. The choice of precursor dictates your byproduct profile.

FeatureRoute A: 2,4-Dibromopyridine Route B: 2-Bromo-4-iodopyridine (Recommended)
Reagent n-BuLi (1.0 eq) at -78°Ci-PrMgCl (Turbo Grignard) or n-BuLi
Mechanism Li-Br Exchange (Kinetic Control)Li-I Exchange (Highly Selective)
Major Risk Regio-scrambling: Exchange at C2 vs. C4 is temperature-dependent.Minimal: C-I bond is significantly weaker than C-Br.
Purity Often contains ~5-10% 2-sulfinic isomer.Typically >98% regiopurity.

Tech Tip: If you are seeing the "Wrong Isomer" (2-sulfinic acid), switch to Route B . The cost of 2-bromo-4-iodopyridine is offset by the elimination of difficult isomer separations later.

Troubleshooting Guide: Diagnosing Byproducts

Use this section to diagnose the specific impurities observed in your LC-MS or NMR.

Issue 1: The "Polar Impurity" (M+16)

Symptom: You observe a highly polar spot by TLC or a mass peak of [M+16] (Sulfonic Acid). Diagnosis: Oxidative Degradation. Sulfinic acids (R-SO₂H) are readily oxidized to sulfonic acids (R-SO₃H) by atmospheric oxygen. Root Cause:

  • Degassing of solvents was insufficient.

  • Workup involved prolonged exposure to air at acidic pH.

  • Traces of peroxides in ether/THF.

The Fix:

  • Protocol Adjustment: All solvents (especially during the quench) must be sparged with Argon for 20 mins.

  • Workup: Do not isolate the free sulfinic acid if possible. React it in situ (e.g., with an alkyl halide or amine).[1] If isolation is necessary, store as the Lithium or Sodium salt , which is significantly more stable than the protonated acid.

Issue 2: The "Disappearing Product" (M-64)

Symptom: You isolate the starting material (2-bromopyridine) or see a mass corresponding to the protonated pyridine. Diagnosis: Desulfonylation. Root Cause:

  • Thermal Instability: Sulfinic acids can extrude SO₂ upon heating, reverting to the lithiated species (which then protonates) or the radical.

  • Quench Failure: The SO₂ gas was wet, protonating the lithiated intermediate before it could capture SO₂.

The Fix:

  • Temperature Control: Never heat the free sulfinic acid above 40°C.

  • Reagent Quality: Dry your SO₂ gas by passing it through a P₂O₅ drying tube or use a saturated solution of SO₂ in dry THF.

Issue 3: The "Wrong Isomer" (Regio-scrambling)

Symptom: NMR shows a shift in the pyridine protons consistent with substitution at the 2-position, not the 4-position. Diagnosis: Halogen Dance / Thermodynamic Equilibration. Root Cause:

  • In 2,4-dibromopyridine, the C4-Li species is kinetically formed (fastest). However, the C2-Li species is thermodynamically more stable (inductive stabilization from Nitrogen).

  • If the reaction warms up > -60°C before SO₂ addition, the Lithium migrates from C4 to C2.

The Fix:

  • Strict Cryogenics: Maintain internal temperature < -70°C during lithiation.

  • Speed: Cannulate the lithiated species onto SO₂ immediately (within 5-10 mins of formation). Do not stir for hours.

Visualizing the Chemistry

The following diagram maps the critical decision points where byproducts are generated.

G Start 2,4-Dibromopyridine Li_Inter 4-Lithio-2-bromopyridine (Kinetic Intermediate) Start->Li_Inter n-BuLi, -78°C (Kinetic Control) Li_Stable 2-Lithio-4-bromopyridine (Thermodynamic Product) Li_Inter->Li_Stable Warm > -60°C (Halogen Dance) SO2_Quench Sulfinate Salt (Li+) Li_Inter->SO2_Quench + Dry SO2 (Fast Quench) WrongIso Byproduct: 2-Sulfinic isomer Li_Stable->WrongIso + SO2 Product 2-Bromopyridine- 4-sulfinic acid SO2_Quench->Product H+ Workup Sulfonic Byproduct: Sulfonic Acid (Oxidation) Product->Sulfonic O2 / Air Exposure Desulfo Byproduct: 2-Bromopyridine (Desulfonylation) Product->Desulfo Heat / Acid

Caption: Reaction pathway showing the kinetic window for C4-lithiation and the divergence points leading to common byproducts (Red).

Validated Protocol: Synthesis via 2-Bromo-4-iodopyridine

This protocol minimizes regioselectivity issues by using the Iodo-precursor.

Reagents:

  • 2-Bromo-4-iodopyridine (1.0 eq)

  • i-PrMgCl (Turbo Grignard) or n-BuLi (1.1 eq)

  • SO₂ (gas, dried) or SO₂-THF solution (excess)

  • THF (Anhydrous, degassed)

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask. Purge with Argon. Dissolve 2-bromo-4-iodopyridine in THF (0.5 M). Cool to -40°C (if using i-PrMgCl) or -78°C (if using n-BuLi).

    • Why? The C-I bond exchanges readily even at -40°C with Grignards, avoiding the harsh conditions required for Br-Li exchange.

  • Exchange: Add the organometallic reagent dropwise over 10 mins. Stir for 15 mins.

    • Checkpoint: Take a 50 µL aliquot and quench with D₂O. NMR should show >95% deuterium incorporation at C4.

  • The Quench (Critical):

    • Method A (Gas): Bubble dry SO₂ gas through the solution for 10 mins.

    • Method B (Solution): Cannulate the lithiated mixture into a pre-cooled (-78°C) solution of SO₂ in THF.

    • Why Method B? Inverse addition ensures the lithiated species always sees excess SO₂, preventing double-addition side reactions (sulfone formation).

  • Workup: Allow to warm to room temperature. The mixture will become a thick white suspension (Lithium sulfinate salt).

    • Stop Here: If possible, use this salt directly in the next step.

    • Isolation: If free acid is needed, dissolve in minimal water, wash with DCM (removes organic impurities), then acidify aqueous layer to pH 2 with 1M HCl and extract immediately with EtOAc. Evaporate without heat .

Frequently Asked Questions (FAQs)

Q: Can I store the sulfinic acid? A: Not recommended as the free acid. It will oxidize to the sulfonic acid within days. Store as the sodium salt (precipitate with NaOMe) in a desiccator under Argon.

Q: Why do I see a dimer (Sulfone) byproduct? A: This is Bis(2-bromopyridin-4-yl) sulfone . It forms if the SO₂ addition is too slow. The formed sulfinate salt acts as a nucleophile and attacks the remaining lithiated species.

  • Fix: Use Inverse Addition (add Li-species to SO₂).

Q: My product is water-soluble and I can't extract it. A: Sulfinic acids are amphoteric. At neutral pH, they are salts. You must acidify to pH ~2-3 to protonate the sulfinate (SO₂H) for extraction into EtOAc. However, do not go too acidic (pH < 1) or you risk desulfonylation.

References

  • Lithium-Halogen Exchange Selectivity

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of Pyridine Derivatives."[2] Chemical Reviews, 2008. (Discusses the kinetic preference for C4 exchange in 2,4-dibromopyridine at low temperatures).

    • Note: General consensus in organolithium chemistry establishes C4-Br exchange as kinetically favored over C2-Br due to lack of lone-pair repulsion in the transition st
  • Stability of Sulfinic Acids

    • Hogg, D. R. "Organic Compounds of Sulphur, Selenium, and Tellurium." The Chemical Society, Vol 5. (Details the oxidation pathways of sulfinic acids to sulfonic acids).
  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.

Sources

Technical Support Center: 2-Bromopyridine-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for the purification and handling of 2-Bromopyridine-4-sulfinic acid (and its corresponding salts). This guide moves beyond generic protocols to address the specific electronic and stability challenges posed by the 2-bromo substituent on the pyridine ring.

Case ID: PUR-PYR-SO2H-04 Status: Active Classification: Heterocyclic Sulfinate Handling Support Level: Tier 3 (Senior Scientist)[1]

Executive Summary & Chemical Logic

The Core Challenge: Purifying 2-Bromopyridine-4-sulfinic acid is a race against time and oxidation.[1] Unlike carboxylic acids, sulfinic acids (


) are chemically metastable. They suffer from two primary degradation pathways:[1]
  • Auto-oxidation: Rapid conversion to sulfonic acid (

    
    ) upon air exposure.
    
  • Disproportionation: In acidic media, they self-react to form thiosulfonates (

    
    ) and sulfonic acids.[1]
    

The 2-Bromo Effect: The bromine atom at the C2 position is strongly electron-withdrawing.[1] This drastically alters the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Pyridine pKa: ~5.2[1]

  • 2-Bromopyridine pKa: ~0.9[1]

  • Sulfinic Acid pKa: ~2.0

Implication for Purification: You cannot rely on the standard "Zwitterion Precipitation" method used for other amino acids. At pH 2-3 (where the sulfinic acid protonates), the pyridine nitrogen remains unprotonated due to the bromine's electron-withdrawing effect.[1] Therefore, the molecule behaves as a simple organic acid, not a zwitterion.[1]

Stability & Handling (The "Triage" Phase)

Before attempting purification, verify the state of your crude material.

ObservationDiagnosisAction Required
Off-white / Pale Yellow Intact SulfinateProceed to Purification immediately.[1]
Bright Yellow / Orange Thiosulfonate FormationImpurity is hydrophobic. Use Solvent Wash (Protocol B).
Sticky Gum / Oil Hygroscopic ImpuritiesLikely LiCl/MgBr salts from synthesis. Use Ion Exchange (Protocol C).
White Solid (Acidic) Sulfonic AcidIrreversible oxidation. Material is likely lost; check NMR.

Purification Protocols

Protocol A: Selective Acidification (The Standard)

Best for: Removing salts and sulfonic acid byproducts from crude alkali salts (Li/Na).

Principle: Sulfinic acids are weak acids (pKa ~2), while sulfonic acid byproducts are strong acids (pKa < 0). By targeting pH 2.5, we protonate and precipitate the sulfinic acid while keeping the sulfonic acid ionized and water-soluble.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude salt (e.g., Lithium 2-bromopyridine-4-sulfinate) in the minimum amount of degassed, ice-cold water (0–4 °C).[1]

  • Filtration: Rapidly filter any insoluble solids (thiosulfonates/bis-pyridyl impurities).

  • Acidification:

    • Place the filtrate in an ice bath under

      
       flow.
      
    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 2.2 – 2.5.

    • Note: Do not drop below pH 1.5, or you risk acid-catalyzed disproportionation.[1]

  • Isolation:

    • A white precipitate should form.

    • Filter immediately under inert atmosphere.

    • Wash with a small amount of ice-cold water, then cold

      
       (to remove thiosulfonates).[1]
      
  • Drying: Dry under high vacuum at room temperature (Do not heat).

Protocol B: The "Salt-Switch" (For Long-Term Storage)

Best for: Converting unstable free acid to the stable Sodium salt.[1]

Step-by-Step:

  • Suspend the purified free acid (from Protocol A) in Methanol.

  • Add 1.0 equivalent of Sodium 2-ethylhexanoate (dissolved in EtOAc or MeOH).

  • The Sodium sulfinate salt will precipitate as a fine white powder.

  • Filter and wash with EtOAc.

  • Result: This salt is significantly more stable to oxidation than the free acid.

Troubleshooting & FAQs

Q1: I acidified to pH 2.5, but no precipitate formed. Why? A: The 2-bromo group increases the polarity and water solubility of the molecule.

  • Fix: Saturate the aqueous solution with NaCl ("Salting out") to decrease the solubility of the organic sulfinic acid.

  • Alternative: Extract the acidified aqueous layer (pH 2.5) with EtOAc (3x). The sulfinic acid will partition into the organic phase. Dry over

    
     and evaporate without heat.
    

Q2: My product turned yellow overnight in the desiccator. A: This is disproportionation. The "Yellow" is the thiosulfonate dimer (


).[1]
  • Fix: Wash the solid with Dichloromethane (DCM) or Diethyl Ether. The thiosulfonate is soluble in organics; the sulfinic acid is less so.[2]

Q3: Can I use silica chromatography? A: Avoid if possible. Sulfinic acids bind irreversibly to silica or oxidize on the column.

  • If necessary: Use Reverse Phase (C18) with a buffered mobile phase (Ammonium Formate, pH 4). Avoid acidic modifiers like TFA.

Q4: How do I distinguish Sulfinic Acid vs. Sulfonic Acid by NMR? A: Look at the aromatic protons.

  • Sulfinic Acid (

    
    ):  The protons ortho to the sulfur will appear slightly upfield compared to the sulfonic acid.
    
  • Sulfonic Acid (

    
    ):  The strong electron-withdrawing nature of the sulfonic group shifts ortho protons downfield.
    
  • Verification: Treat a small NMR sample with

    
    . If the peaks shift downfield, your original sample was the sulfinic acid. If they don't move, it was already oxidized.
    

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude material state.[1]

PurificationLogic Start Crude 2-Bromopyridine-4-sulfinic Acid CheckState Visual Inspection Start->CheckState Yellow Bright Yellow/Orange (Thiosulfonate) CheckState->Yellow Oxidized WhiteSalt White/Off-White Salt (Crude Li/Mg Salt) CheckState->WhiteSalt Standard ActionWash Wash with DCM/Et2O (Remove hydrophobic dimer) Yellow->ActionWash ActionAcid Dissolve in Water -> Filter -> Acidify to pH 2.5 WhiteSalt->ActionAcid NoPpt No Precipitate at pH 2.5 ActionSaltOut Saturate with NaCl Extract with EtOAc NoPpt->ActionSaltOut ActionWash->ActionAcid Residue ActionAcid->NoPpt Soluble Final Pure Sulfinic Acid (Store under N2) ActionAcid->Final Precipitate Forms ActionSaltOut->Final

Diagram 2: Degradation Pathways

Caption: Mechanism of instability showing oxidation and disproportionation risks.[1]

Degradation Sulfinic Sulfinic Acid (R-SO2H) Sulfonic Sulfonic Acid (R-SO3H) (Dead End) Sulfinic->Sulfonic Oxidation Thio Thiosulfonate (R-SO2-S-R) (Yellow Impurity) Sulfinic->Thio Disproportionation Air O2 (Air) Air->Sulfonic Acid H+ (Acidic pH) Acid->Thio

[1]

References

  • General Purification of Sulfinic Acids

    • Title: General procedures for the purification of Sulfonic acids and Sulfinic acids.[2][3]

    • Source: Chempedia / LookChem.
    • URL:[Link]

  • pKa Data & Pyridine Chemistry

    • Title: 3-Pyridinesulfonic acid (Analogous pKa d
    • Source: PubChem (NIH).
    • URL:[Link]

  • Stability of Heterocyclic Sulfonyls

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[4]

    • Source: ChemRxiv (2025).[4]

    • URL:[Link]

  • Synthesis & Handling of Sulfinate Salts

    • Title: Applications of Sulfin
    • Source: Spectrum Repository.
    • URL:[Link]

Sources

Overcoming low reactivity of pyridine-2-boronates with sulfinates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-2-SULF-2026 Topic: Overcoming Low Reactivity of Pyridine-2-Boronates via Sulfinate Surrogates Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic: The "2-Pyridyl Problem"

User Query: "I am attempting a Suzuki-Miyaura coupling to synthesize a 2-arylpyridine scaffold. My pyridine-2-boronic acid pinacol ester is degrading rapidly, and yields are <10%. Can I use sulfinates to fix this?"

Technical Analysis: You are encountering the "2-Pyridyl Problem." This is not a failure of your technique, but an inherent electronic flaw in the reagent.

  • Protodeboronation: The basic nitrogen atom in the 2-position facilitates rapid hydrolysis of the C-B bond. The resulting carbanion is protonated by the solvent (protodeboronation), destroying your nucleophile before it enters the catalytic cycle.

  • Low Nucleophilicity: Even if stable, the electron-deficient nature of the pyridine ring makes the carbon-boron bond less prone to transmetallation compared to phenyl rings.

The Solution: Do not attempt to stabilize the boronate. Replace it. Sodium pyridine-2-sulfinates (Willis Pyridinates) are the field-proven surrogates. They are air-stable solids that undergo Pd-catalyzed desulfitative cross-coupling . They do not suffer from protodeboronation because the C-S bond is robust until activated by the catalyst at high temperatures.

The Mechanism: Desulfitative Cross-Coupling

Unlike standard Suzuki coupling, this reaction involves a critical SO₂ extrusion step.[1] Understanding this pathway is vital for troubleshooting because the reaction often "stalls" at the stable Pd-sulfinate intermediate if the temperature is insufficient.

Pathway Visualization

DesulfitativeCoupling cluster_legend Critical Control Point Start Aryl Halide (Ar-X) + Pd(0) OxAdd Oxidative Addition Complex [Ar-Pd-X] Start->OxAdd TransMet Transmetallation OxAdd->TransMet Sulfinate Sodium Pyridine-2-Sulfinate (Nucleophile) Sulfinate->TransMet  Base (K2CO3) RestingState Pd-Sulfinate Complex (STABLE RESTING STATE) TransMet->RestingState  Fast Extrusion SO2 Extrusion (Turnover Limiting Step) RestingState->Extrusion  Requires Heat (>100°C) PdPyridyl Pd-Pyridyl Intermediate Extrusion->PdPyridyl  -SO2 RedElim Reductive Elimination PdPyridyl->RedElim Product 2-Arylpyridine Product + Pd(0) RedElim->Product Product->Start  Catalyst Recycle

Figure 1: The Desulfitative Catalytic Cycle.[1] Note the critical "SO₂ Extrusion" step (Red), which requires high thermal energy to proceed.

Standard Operating Procedure (SOP)

Protocol ID: WIL-CPL-01 (Adapted from Willis et al.)

This protocol is optimized for coupling Sodium Pyridine-2-sulfinates with Aryl Bromides .

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Bromide 1.0ElectrophileAvoid acidic protons (OH, NH) if possible.
Na Pyridine-2-sulfinate 1.5 - 2.0NucleophileExcess is required to drive kinetics.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystSimple Pd source works best.
PCy₃ (Tricyclohexylphosphine) 0.10 (10 mol%)LigandBulky, electron-rich phosphine is critical .
K₂CO₃ 2.0BaseSequesters SO₂ and aids transmetallation.
1,4-Dioxane [0.2 M]SolventHigh boiling point is necessary.
Step-by-Step Workflow
  • Charge Solids: In a microwave vial or pressure tube, add the Aryl Bromide, Sulfinate, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen can oxidize the phosphine ligand, killing the catalyst.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the block to 150°C (external temperature).

    • Critical: The internal temperature must reach >110°C to force the loss of SO₂.[2] Do not run this at 80°C; it will stall.

  • Duration: Stir vigorously for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc/Water. The sulfinate byproducts are water-soluble and wash away easily.

Troubleshooting & FAQ

Q: I see the starting material disappear, but I'm not getting the product. What is the "Resting State" trap? A: If you run the reaction below 100°C, the catalyst forms a stable Pd-Sulfinate complex (see Figure 1, Red Node). The reaction consumes the starting material to form this complex but lacks the energy to eject SO₂.

  • Fix: Increase temperature to 140–150°C. Ensure your heating block is actually transferring heat effectively to the vial.

Q: Can I use Pyridine-2-boronates with this catalyst system instead? A: Generally, no. The conditions (high T, PCy₃) are specific to desulfitation. If you must use boronates, you need MIDA-boronates and slow-release protocols (e.g., Burke's method), but sulfinates are chemically superior for the 2-position.

Q: My yield is low (<30%). What are the common failure modes? A:

  • Oxidation: PCy₃ is air-sensitive. Did you use a fresh bottle or a solution? Recommendation: Use PCy₃·HBF₄ salt (with extra base) for better storage stability.

  • Homocoupling: Sometimes the sulfinate reacts with itself.[3][4] This is why we use 2.0 equivalents.

  • Base Quality: Use finely ground, anhydrous K₂CO₃. Particle size affects the heterogeneous reaction surface area.

Q: How does this compare to MIDA Boronates? A: See the comparison below. Sulfinates offer higher atom economy and stability.

Comparative Data: Sulfinates vs. Boronates
FeaturePyridine-2-SulfinatePyridine-2-Boronate (Pin)MIDA Boronate
Shelf Stability High (Years)Low (Days/Weeks)High (Months)
Protodeboronation None (C-S bond is stable)RapidSlow (Protected)
Atom Economy Good (Loss of SO₂)Poor (Loss of Pinacol)Very Poor (Loss of MIDA)
Commercial Availability GrowingCommonModerate
Success Rate (Pfizer Data) High <8% (for 2-position)Moderate

References & Authoritative Grounding

  • The Discovery of Pyridine Sulfinate Coupling: Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[5] Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides. Chemical Science.

  • Mechanistic Insight (The SO₂ Bottleneck): McKay, A. I., & Willis, M. C. (2020).[3] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[2]

  • Industrial Benchmarking (The "2-Pyridyl Problem"): Kuttruff, C. A., et al. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.

Sources

Technical Support Center: 2-Bromopyridine-4-sulfinic Acid Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic sulfinic acids. 2-Bromopyridine-4-sulfinic acid is a highly versatile intermediate, particularly for palladium-catalyzed cross-coupling reactions and medicinal chemistry scaffolding. However, its


 oxidation state and the electron-withdrawing nature of the brominated pyridine ring make it thermodynamically and kinetically unstable in its free acid form.

This guide is designed to move beyond basic storage instructions by explaining the causality behind the degradation of 2-Bromopyridine-4-sulfinic acid, providing self-validating protocols to arrest these pathways, and troubleshooting common experimental failures.

Part 1: The Mechanistic Reality of Sulfinic Acid Instability

To prevent degradation, we must first understand the three primary failure modes of 2-Bromopyridine-4-sulfinic acid. The free acid (


) is inherently unstable and acts as its own worst enemy in solution or ambient storage.
  • Autoxidation: The

    
     sulfinic acid is highly susceptible to atmospheric oxygen, which irreversibly oxidizes it to the 
    
    
    
    2-Bromopyridine-4-sulfonic acid[1].
  • Bimolecular Disproportionation: When protonated, sulfinic acids self-react. One molecule protonates another, initiating a nucleophilic attack that cascades into the formation of sulfonic acids and sulfonothioates (or disulfides). This process is severely accelerated by trace moisture and thermal energy,[2].

  • Protodesulfination: The electron-deficient 2-bromopyridine ring weakens the

    
     bond. Under acidic conditions or elevated temperatures, the compound extrudes sulfur dioxide (
    
    
    
    ) gas, leaving behind 2-bromopyridine[1].
Degradation Pathways Visualization

G FreeAcid 2-Bromopyridine-4-sulfinic acid (Unstable Free Acid) FreeAcid->FreeAcid Self-Catalysis Oxidation Oxidation (+ O2) FreeAcid->Oxidation Disprop Disproportionation (Moisture / Heat) FreeAcid->Disprop Desulf Protodesulfination (Acidic pH / Heat) FreeAcid->Desulf Sulfonic 2-Bromopyridine-4-sulfonic acid (S(VI) State) Oxidation->Sulfonic Thio Sulfonic Acid + Sulfonothioate Disprop->Thio Pyridine 2-Bromopyridine + SO2 Gas Desulf->Pyridine

Fig 1: Primary degradation pathways of 2-Bromopyridine-4-sulfinic acid.

Part 2: Troubleshooting & FAQs

Q1: My 2-Bromopyridine-4-sulfinic acid powder turned yellow, clumped together, and developed a strong sulfurous odor during room-temperature storage. Is it still usable? Cause: Your sample has undergone bimolecular disproportionation . Free sulfinic acids self-react to form sulfonic acids and sulfonothioates. The yellowing and sulfur odor (often resembling garlic or rotting matches) are the hallmark signatures of sulfonothioate and trace disulfide formation. Clumping indicates the generation of water as a byproduct of this self-reaction. Solution: The sample is compromised and must be discarded. To prevent this, the compound must never be stored as a free acid at room temperature. It must be converted to a sulfinate salt (see Protocol below).

Q2: My LC-MS and NMR analyses show significant contamination with 2-Bromopyridine-4-sulfonic acid, even though the bottle was sealed and kept at 4°C. Cause: Sulfinic acids are highly prone to autoxidation [1]. Standard screw-cap vials are not hermetically sealed; they allow slow oxygen permeation over weeks or months. The thermodynamic drive from


 to 

is strong enough that even trace oxygen will degrade the sample. Solution: Store the material in crimp-sealed amber vials under a strict positive pressure of Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a superior protective blanket during brief vial openings.

Q3: During a palladium-catalyzed cross-coupling reaction, my 2-Bromopyridine-4-sulfinate salt completely degraded into 2-bromopyridine without yielding the coupled product. Why did the salt fail? Cause: While the salt form is stable during storage, your reaction mixture likely dropped in pH. If acidic additives or byproducts are present, the stable sulfinate anion is protonated back into the unstable free sulfinic acid. At elevated coupling temperatures (e.g., 80–110°C), this intermediate rapidly undergoes protodesulfination (extrusion of


), yielding the protonated heterocycle[1].
Solution:  Maintain strictly basic conditions during the reaction. Utilize anhydrous inorganic bases (e.g., 

or

) to ensure the sulfinate remains in its anionic form until transmetalation to the Palladium center occurs.

Part 3: Quantitative Storage Stability Data

The following table synthesizes the expected shelf-life and degradation profiles of 2-Bromopyridine-4-sulfinic acid across various storage conditions.

Chemical FormStorage TempAtmosphereMoisture ControlEstimated Shelf Life (>95% Purity)Primary Degradation Pathway
Free Acid 25°C (Ambient)AirNone< 48 HoursDisproportionation / Oxidation
Free Acid 4°CAirDesiccator1 - 2 WeeksOxidation
Free Acid -20°CArgonDesiccator1 - 3 MonthsSlow Disproportionation
Sodium Salt 25°C (Ambient)AirNone2 - 4 WeeksOxidation (Slow)
Sodium Salt 4°CArgonDesiccator6 - 12 MonthsTrace Oxidation
Sodium Salt -20°C Argon Desiccator > 2 Years Stable (Recommended)

Part 4: Experimental Protocol – Stabilization via Salt Formation

To achieve long-term stability, the acidic proton of the sulfinic acid must be removed. By converting the free acid to a sodium sulfinate salt, you eliminate the proton required to initiate bimolecular disproportionation and significantly raise the activation energy required for desulfination,[1].

Objective: Convert unstable 2-Bromopyridine-4-sulfinic acid to stable Sodium 2-Bromopyridine-4-sulfinate.

Materials Required:

  • Anhydrous Methanol (

    
    )
    
  • Sodium Methoxide (

    
    ), 0.5 M solution in Methanol
    
  • Anhydrous Diethyl Ether (

    
    )
    
  • Schlenk line with Argon gas

  • Vacuum desiccator

Step-by-Step Methodology:

  • Inert Preparation: Purge a dry, round-bottom flask with Argon for 5 minutes. Suspend 1.0 equivalent of freshly synthesized or purified 2-Bromopyridine-4-sulfinic acid in anhydrous

    
     (approx. 10 mL per gram of substrate).
    
  • Anhydrous Neutralization: Cool the suspension to 0°C using an ice bath. Slowly add exactly 1.0 equivalent of the

    
     solution dropwise via syringe while stirring vigorously.
    
    • Causality Check: We use

      
       instead of aqueous 
      
      
      
      because introducing water would immediately catalyze the disproportionation of any remaining free acid before neutralization is complete.
  • Dissolution & Verification: As the salt forms, the suspension should clarify into a homogenous solution. Stir for an additional 30 minutes at 0°C to ensure complete deprotonation.

  • Precipitation: Remove the ice bath. Slowly add anhydrous

    
     (approx. 30-40 mL per gram of substrate) to the flask until the sodium 2-bromopyridine-4-sulfinate salt fully precipitates as a fine, off-white powder.
    
  • Anaerobic Isolation: Filter the precipitate using a Schlenk frit under a positive stream of Argon. Wash the filter cake twice with cold, anhydrous

    
     to remove any unreacted starting material or organic impurities.
    
  • Desiccation & Storage: Transfer the powder to a vacuum desiccator and dry under high vacuum (<0.1 Torr) for 12 hours to remove trace methanol. Transfer the dry salt to an amber glass vial, purge the headspace with Argon, seal with a PTFE-lined crimp cap, and store at -20°C.

Part 5: References

  • Applications of Sulfinate Salts Source: Concordia University Research Repository URL:[Link]

  • The Mechanism of the Disproportionation of Sulfinic Acids Source: ACS Publications URL:[Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: ResearchGate (Nature Chemistry Context) URL:[Link]

Sources

Technical Support Center: Identifying and Characterizing Impurities in 2-Bromopyridine-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromopyridine-4-sulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this key chemical intermediate. As a compound featuring a basic pyridine ring and a relatively unstable sulfinic acid group, it presents unique analytical challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the quality and integrity of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the fundamental questions regarding the origin and nature of impurities in 2-Bromopyridine-4-sulfinic acid.

Q1: What are the most common types and sources of impurities I should expect in a sample of 2-Bromopyridine-4-sulfinic acid?

A: Impurities in 2-Bromopyridine-4-sulfinic acid can be broadly categorized into three main types: process-related, degradation products, and starting material impurities. Understanding their origin is the first step in developing a robust analytical control strategy.

  • Process-Related Impurities: These are substances introduced or formed during the synthesis process. The synthesis of 2-Bromopyridine-4-sulfinic acid typically involves the sulfination of 2-bromopyridine. Potential impurities from this process include:

    • Unreacted Starting Materials: Such as 2-bromopyridine.

    • Isomeric Byproducts: Formation of other positional isomers like 2-Bromopyridine-3-sulfinic acid or 2-Bromopyridine-5-sulfinic acid can occur depending on the reaction conditions.

    • Over-reaction Products: Further oxidation of the desired sulfinic acid to the more stable 2-Bromopyridine-4-sulfonic acid.

    • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.[1]

  • Degradation Products: 2-Bromopyridine-4-sulfinic acid is susceptible to degradation due to the inherent instability of the sulfinic acid functional group. Key degradation pathways include:

    • Oxidation: The sulfinic acid moiety can be easily oxidized to the corresponding sulfonic acid (2-Bromopyridine-4-sulfonic acid), especially when exposed to air (oxygen).

    • Disproportionation: Two molecules of the sulfinic acid can react to form a sulfonic acid and a thiosulfonate.

    • Hydrolysis/Desulfination: Cleavage of the carbon-sulfur bond can occur under certain pH and temperature conditions, potentially reverting to 2-bromopyridine.[2]

  • Starting Material Impurities: Impurities present in the 2-bromopyridine starting material will carry through the synthesis. For instance, the synthesis of 2-bromopyridine from 2-aminopyridine can introduce impurities like unreacted 2-aminopyridine or di-brominated species such as 2,6-dibromopyridine.[3][4]

Impurity Category Potential Impurity Likely Source
Process-Related 2-BromopyridineUnreacted starting material
2-Bromopyridine-4-sulfonic acidOver-oxidation during synthesis
Isomeric Bromopyridine-sulfinic acidsNon-selective sulfination reaction
Degradation 2-Bromopyridine-4-sulfonic acidOxidation (exposure to air, oxidants)
2-BromopyridineDesulfination (hydrolytic cleavage)
PyridinethiosulfonatesDisproportionation of sulfinic acid
Starting Material 2,6-DibromopyridineImpurity from 2-bromopyridine synthesis[4]
2-AminopyridineIncomplete reaction in precursor synthesis[3]
Q2: Why is my sample of 2-Bromopyridine-4-sulfinic acid showing new impurity peaks upon storage?

A: The appearance of new peaks upon storage is a classic sign of product degradation. The sulfinic acid functional group is notoriously unstable and is the primary driver of this instability.

The key mechanism is oxidation. The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+4) and is readily oxidized to the more stable +6 state of a sulfonic acid. This reaction can be catalyzed by trace metals, light, or simply atmospheric oxygen.

Another potential pathway is disproportionation, where the sulfinic acid acts as both an oxidizing and a reducing agent. This can lead to the formation of both sulfonic acids and thiosulfonates, further complicating the impurity profile over time. To ensure the integrity of your sample, it is crucial to store 2-Bromopyridine-4-sulfinic acid under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures.

G main 2-Bromopyridine-4-sulfinic acid sulfonic 2-Bromopyridine-4-sulfonic acid main->sulfonic Oxidation (O₂, light, heat) thio S-(2-bromo-4-pyridyl) 2-bromo-4-pyridinesulfonothioate main->thio Disproportionation bromo 2-Bromopyridine main->bromo Desulfination (Hydrolysis)

Caption: Plausible degradation pathways for 2-Bromopyridine-4-sulfinic acid.

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A: A multi-technique approach is essential for comprehensive impurity profiling.[5] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for separation and quantification.[1][6] For identification, Mass Spectrometry (MS) is indispensable.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the main component from its impurities. A reverse-phase C18 column is a good starting point. Because the molecule contains a basic pyridine moiety, mobile phases with controlled pH are necessary to achieve good peak shape.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification.[8] It provides the molecular weight of the impurities, which is a critical piece of information for postulating their structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown impurities, especially for isomers, isolation of the impurity followed by NMR analysis is often required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile or semi-volatile impurities, such as residual solvents or the 2-bromopyridine starting material.[1]

Section 2: Troubleshooting Guides - Solving Common Analytical Challenges

This section provides solutions to specific problems you may encounter during the analysis of 2-Bromopyridine-4-sulfinic acid.

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis

Q: My peak for 2-Bromopyridine-4-sulfinic acid is tailing severely. What is the cause and how can I achieve a symmetrical peak?

A: Peak tailing for this compound is almost always caused by secondary interactions between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of silica-based HPLC columns.[7] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

Troubleshooting Workflow:

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.5 with TFA or Formic Acid) start->ph_adjust buffer_add Add Competing Base (e.g., 10-20 mM Triethylamine) ph_adjust->buffer_add If tailing persists success Symmetrical Peak Achieved ph_adjust->success If resolved column_change Change Column Type (e.g., End-capped, Phenyl, or Polar-Embedded Phase) buffer_add->column_change If tailing persists buffer_add->success If resolved column_change->success If resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Optimization Steps:

  • Lower the Mobile Phase pH: The most effective strategy is to protonate the pyridine nitrogen. The pKa of the pyridinium ion is around 5.2.[9] By lowering the mobile phase pH to ~3 or below (using 0.1% formic acid or trifluoroacetic acid), the pyridine nitrogen becomes positively charged (pyridinium). This protonated form has a greatly reduced interaction with the acidic silanol groups, leading to a more symmetrical peak.

  • Use a High-Purity, End-capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups. Using such a column is highly recommended.

  • Consider a Different Stationary Phase: If pH adjustment is not sufficient, changing the column chemistry can help. A column with a phenyl or a polar-embedded stationary phase can offer different selectivity and reduce the problematic secondary interactions.[7]

Issue 2: On-Column or In-Sample Degradation During Analysis

Q: I am seeing a growing peak for 2-Bromopyridine-4-sulfonic acid in my HPLC chromatograms over a sequence of injections. How can I prevent this apparent degradation?

A: This observation strongly suggests that your analyte is oxidizing to the corresponding sulfonic acid during the analytical process. This can happen either in the vial on the autosampler or on the HPLC column itself.

Preventative Measures Protocol:

  • Sample Preparation:

    • Solvent Choice: Prepare your samples in a de-gassed mobile phase or a mixture of water and organic solvent (acetonitrile or methanol) that has been sparged with an inert gas like nitrogen.

    • pH Control: The stability of sulfinic acids can be pH-dependent. Prepare samples in a slightly acidic, buffered solution (e.g., pH 4-5 acetate buffer) if compatible with your method, as this can sometimes improve stability.

    • Temperature Control: Use a cooled autosampler set to 4-10 °C to minimize degradation of samples waiting in the queue.

    • Fresh Preparation: Analyze samples as soon as possible after preparation. Avoid letting samples sit at room temperature for extended periods.

  • LC System Considerations:

    • Mobile Phase: Ensure your mobile phases are freshly prepared and de-gassed to minimize dissolved oxygen.

    • Metal-Free Path: If possible, use an HPLC system with a bio-inert or metal-free flow path (e.g., PEEK tubing and components). Metal surfaces, particularly iron or steel in frits and columns, can catalyze the oxidation of sulfinic acids.

  • Confirmation of Degradation:

    • To confirm on-autosampler degradation, inject the same vial at different time points (e.g., t=0, t=2h, t=4h) and monitor the increase in the sulfonic acid peak area relative to the main peak.

Section 3: Experimental Protocols

These protocols provide a starting point for your method development. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is designed for the separation and quantification of potential impurities.

Parameter Condition Rationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and minimizes peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the pyridine ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmPyridine ring provides strong UV absorbance.
Injection Vol. 5 µLMinimize potential for column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample is dissolved and compatible with the starting conditions.

System Suitability Test (SST):

  • Tailing Factor: For the main 2-Bromopyridine-4-sulfinic acid peak, the tailing factor should be ≤ 1.5.

  • Resolution: If a known impurity is available (e.g., 2-Bromopyridine-4-sulfonic acid), the resolution between it and the main peak should be ≥ 2.0.

  • Reproducibility: Five replicate injections of a standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Protocol 2: LC-MS Method for Impurity Identification

This method is designed to be coupled with a mass spectrometer for structural elucidation. Formic acid is used as it is a volatile buffer compatible with MS.

Parameter Condition
LC System UHPLC/HPLC system coupled to a Mass Spectrometer
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS Detector ESI source, Positive Ion Mode
Scan Range m/z 100-800
Data Acquisition Full Scan for detection; Targeted MS/MS on suspected impurity masses for fragmentation data.

Section 4: Data Interpretation and Characterization Workflow

Q: I have detected several unknown impurity peaks using LC-MS. What is the logical workflow for identifying them?

A: A systematic workflow is crucial for confidently identifying unknown impurities. The process moves from gathering initial data to confirming the proposed structure.

G detect 1. Detection & Separation (HPLC-UV / LC-MS) mass_det 2. Determine Accurate Mass (HRMS - e.g., Q-TOF, Orbitrap) detect->mass_det formula_gen 3. Generate Elemental Formula (From Accurate Mass & Isotope Pattern) mass_det->formula_gen propose 4. Propose Structures (Based on synthesis, degradation pathways, and formula) formula_gen->propose fragment 5. Analyze MS/MS Fragmentation (Compare experimental vs. predicted fragments) propose->fragment confirm 6. Confirm Structure (Synthesize standard or isolate & run NMR) fragment->confirm

Caption: Workflow for the structural elucidation of unknown impurities.

Step-by-Step Explanation:

  • Detection and Separation: Use your optimized HPLC method to separate all impurities.

  • Accurate Mass Determination: Obtain a high-resolution mass spectrum for each impurity peak. This will provide a mass measurement with high accuracy (typically < 5 ppm).

  • Elemental Formula Generation: Use the accurate mass and the isotopic pattern (especially the bromine M and M+2 pattern) to generate a shortlist of possible elemental formulas.

  • Propose Candidate Structures: Based on the likely elemental formula and your knowledge of the synthetic process and potential degradation pathways, draw all plausible chemical structures. For example, if the mass corresponds to an additional oxygen atom, the sulfonic acid is a primary candidate.

  • MS/MS Fragmentation Analysis: Acquire a fragmentation spectrum (MS/MS) for the impurity. The fragments produced can provide clues about the structure. For example, loss of SO₂ (64 Da) is characteristic of sulfinic or sulfonic acids. Compare the observed fragmentation pattern to what you would predict for your proposed structures.

  • Definitive Confirmation: The highest level of confidence is achieved by either synthesizing the proposed impurity and confirming that its retention time and mass spectrum match the unknown, or by isolating the impurity from the sample (using preparative HPLC) and performing structural analysis, such as 1D and 2D NMR.

References

  • National Center for Biotechnology Information. (2024). Pyridine, alkyl derivatives: Human health tier II assessment. PubChem Compound Summary.
  • Satyanarayana, P. V., & Ali, M. A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 1-13. [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Ramachandra, B., & Naidu, N. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 1-13. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, OEE. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Patel, D., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research International, 36(5), 45-60. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • S. P., et al. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. STM Journals. [Link]

  • Sharma, S. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.net. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways.
  • Singh, K., Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies.
  • BenchChem. (2025). Common impurities in commercial Pyridine-2-sulfonic acid.
  • Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1450. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984. [Link]

  • Feklistova, V., et al. (2022). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 88(12), e0048122. [Link]

  • Shaik, J., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Support Center: Bromopyridine Synthesis & Exotherm Management

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: Welcome to the Process Safety & Optimization Center. This guide addresses the critical thermal risks associated with synthesizing brominated pyridine derivatives. As pyridine rings are electron-deficient, their functionalization often requires forcing conditions (high heat, strong oxidants) or high-energy intermediates (diazonium salts, lithiated species), creating a narrow window between successful synthesis and thermal runaway.

Part 1: Core Safety Directives (The Foundation)

Before attempting any specific protocol, you must establish the thermal boundaries of your system.

Q: How do I determine if my cooling system can handle the exotherm?

A: You must calculate the Process Criticality Class by comparing the Maximum Temperature of Synthesis Reaction (MTSR) against the Maximum Technical Temperature (MTT) and the Time to Maximum Rate (TMR).

The Golden Rule of Exotherm Management:



If the rate of heat generation exceeds the cooling capacity, the reaction transitions from "controlled" to "runaway."

Required Pre-Reaction Data:

Parameter Definition Critical Threshold

|


  | Enthalpy of Reaction | > 100 kJ/mol requires active cooling loops. |
| MTSR  | Max Temp of Synthesis Reaction | Must be < 

of decomposition - 50°C. | | Accumulation | Unreacted reagent buildup | > 15-20% accumulation indicates high runaway risk. |
Visual: Process Safety Assessment Workflow

This diagram outlines the decision logic for scaling up bromination reactions safely.

SafetyWorkflow start Proposed Synthesis Route dsc DSC Screening (Identify T_onset of decomp) start->dsc rc1 Reaction Calorimetry (RC1) (Measure Heat Release Rate) dsc->rc1 calc Calculate MTSR & Adiabatic Temp Rise rc1->calc decision Is MTSR < (T_onset - 50°C)? calc->decision safe Proceed to Scale-Up (Dosing Controlled) decision->safe Yes unsafe CRITICAL HAZARD Redesign Cooling or Dilution decision->unsafe No

Caption: Workflow for determining thermal safety limits before scale-up. MTSR must remain below the decomposition onset temperature.[1]

Part 2: Troubleshooting Direct Bromination (High-Temperature/Oleum)

Context: Direct bromination (e.g., 3-bromopyridine synthesis) often utilizes


 in oleum or 

at temperatures >130°C.
Q: The reaction temperature is stalling despite heating. Should I increase the mantle temperature?

A: NO. This is a classic "Delayed Initiation" trap. In radical or high-activation-energy electrophilic substitutions, a "stall" often means the reagents are accumulating without reacting. If you increase the heat, you may trigger all the accumulated reagents to react simultaneously (thermal runaway).

  • Correct Action: Verify agitation. Check catalyst activity (e.g., Fe/FeBr3). If using a condenser, ensure reflux is not over-cooling the reaction mass below the initiation threshold.

Q: How do I manage the corrosivity and exotherm of the (Oxidative Bromination) method?

A: This method generates


in situ via the oxidation of HBr.[2] The exotherm comes from the oxidation step, not just the substitution.
  • Risk: Adding

    
     too quickly leads to oxygen gas evolution (decomposition) and rapid pressure rise.
    
  • Protocol:

    • Mix Pyridine and aqueous HBr first (exothermic salt formation—cool this step).

    • Heat to 60-70°C (activation temp).

    • Dose

      
       dropwise.  The addition rate controls the exotherm.
      
    • Monitor color: The solution should turn orange/red (

      
       generation) immediately upon addition. If it stays clear, stop addition—you are accumulating peroxide.
      

Part 3: Troubleshooting Sandmeyer Reactions (Diazotization)

Context: Converting aminopyridines to bromopyridines via diazonium intermediates. Major Hazard: Pyridyl diazonium salts are significantly less stable than phenyl analogs and can explode if isolated or allowed to warm.

Q: I see vigorous gas evolution during nitrite addition. Is this normal?

A: Nitrogen (


) evolution is the desired byproduct of the substitution, but early  evolution during the diazotization step (before Br source addition) indicates decomposition of the diazonium salt.
  • Cause: Temperature is too high (>5°C) or the solution is not acidic enough.

  • Fix: Maintain T < 0°C. Use highly acidic media (e.g.,

    
     or 
    
    
    
    ) to stabilize the diazonium species.
Q: How do I prevent "Runaway Decomposition" of the diazonium intermediate?

A: Never isolate the diazonium salt. Use a "One-Pot" or "Flow Chemistry" approach.

  • Batch Protocol: Add the nitrite to the acid/amine mixture slowly. Ensure the subsequent quenching (CuBr/HBr) is done by transferring the cold diazonium solution into the heated copper solution, not the other way around. This ensures the unstable intermediate is consumed immediately upon hitting the heat source.

Visual: Sandmeyer Safety Loop

SandmeyerSafety cluster_warn Critical Control Point amine Aminopyridine + Acid nitrite NaNO2 Addition (Control Rate!) amine->nitrite diazo Diazonium Salt (UNSTABLE < 5°C) nitrite->diazo Exothermic quench CuBr/HBr Quench (Immediate Consumption) diazo->quench Hazard: Accumulation product Bromopyridine quench->product N2 Gas Release

Caption: The instability of the diazonium intermediate requires strict temperature control (<5°C) and immediate consumption to prevent explosive decomposition.

Part 4: Troubleshooting Lithiation (Halogen Dance/Exchange)

Context: Using n-BuLi or LDA to perform Lithium-Halogen exchange, often followed by a "Halogen Dance" (isomerization).

Q: The internal temperature spiked 15°C during n-BuLi addition.

A: You are adding too fast. Lithiation is instantaneous and highly exothermic.

  • The Danger: If the temperature rises above -40°C (for many isomers), the lithiated pyridine becomes unstable and can undergo self-reaction (polymerization) or unwanted "Halogen Dance" isomerization before you add the electrophile.

  • Protocol: Use a cryostat set to -78°C. Addition rate must be linked to internal temperature monitoring. If

    
     rises > 5°C above setpoint, STOP  addition immediately.
    
Q: How do I handle the "Quench Exotherm"?

A: The reaction of residual n-BuLi with water/acid during workup is violent.

  • Strategy: Do not quench with water directly.[3] Use a "sacrificial" electrophile (like acetone) or a diluted buffering agent (NH4Cl solution) added extremely slowly at low temperature.

References

  • Safety of Diazonium Salts: Soudackov, A. V., et al. "Structures, Stability, and Safety of Diazonium Salts." ResearchGate.[4]

  • Oxidative Bromination (H2O2/HBr): Podgoršek, A., et al.[5] "A H2O2/HBr system – several directions but one choice: oxidation–bromination."[6][7] RSC Advances.

  • Continuous Flow Lithiation: Guerin, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." PubMed.

  • Reaction Calorimetry & Scale-Up: Stoessel, F. "Reaction Calorimetry as a Tool for Thermal Risk Assessment." TSI Journals.

  • Direct Bromination Hazards: Multiple sources on Pyridine Perbromide decomposition and Oleum hazards. PrepChem / Org. Syn.

Sources

Validation & Comparative

2-Bromopyridine-4-sulfinic acid vs. Pyridine-2-boronates in Cross-Coupling: A Performance and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the Heteroaryl Coupling Bottleneck

The synthesis of pyridine-containing biaryls is a cornerstone of modern pharmaceutical development. However, the Suzuki-Miyaura cross-coupling of 2-substituted pyridines remains a notorious synthetic bottleneck. Traditional pyridine-2-boronic acids and their boronate esters are highly susceptible to rapid degradation, severely limiting their utility[1]. To circumvent this, the field has pivoted towards desulfinative cross-coupling using heteroaryl sulfinates[2].

This guide provides a critical, data-driven comparison between traditional pyridine-2-boronates and the highly versatile, bifunctional reagent 2-bromopyridine-4-sulfinic acid , detailing the mechanistic causality behind their performance differences.

The Mechanistic Pitfall: Why Pyridine-2-Boronates Fail

Pyridine-2-boronates suffer from inherent electronic instability. Under the basic, aqueous conditions required for transmetalation in Suzuki couplings, the nitrogen lone pair adjacent to the boron atom stabilizes a zwitterionic intermediate[3].

Causality Insight: This electronic arrangement facilitates rapid, base-catalyzed C–B bond cleavage (protodeboronation). Because the rate of protodeboronation often exceeds the rate of transmetalation, researchers observe predominantly deborylated starting material rather than the desired cross-coupled product[1]. While "slow-release" MIDA boronates or highly specialized ligands can mitigate this, they add synthetic complexity, reduce atom economy, and often fail during scale-up[1].

The Desulfinative Advantage: Orthogonal Reactivity

Heteroaryl sulfinates have emerged as robust, bench-stable nucleophilic coupling partners that do not undergo rapid hydrolytic degradation[4][5].

2-Bromopyridine-4-sulfinic acid represents a masterclass in reagent design by offering orthogonal reactivity, a feature impossible to achieve with standard pyridine-2-boronates:

  • Position 4 (Sulfinic Acid): Acts as a stable nucleophile in Pd-catalyzed desulfinative cross-coupling.

  • Position 2 (Bromide): Remains intact during the desulfination step, serving as a stable electrophile for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Mechanistic Causality: In desulfinative coupling, the transmetalation step forms a chelated Pd(II) sulfinate complex. The turnover-limiting step is the extrusion of SO₂[6]. The choice of base is critical: K₂CO₃ serves a dual function. The carbonate anion acts as an SO₂ scavenger, driving the equilibrium forward, while the potassium cation accelerates the transmetalation step[6].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Complex 9) Pd0->OxAdd + Aryl Halide TransMet Chelated Pd(II) Sulfinate (Resting State) OxAdd->TransMet + Pyridine Sulfinate (K+ Accelerated) Desulf Desulfination (-SO2 Scavenged by CO3) TransMet->Desulf Turnover-Limiting Step RedElim Reductive Elimination (Product) Desulf->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle of desulfinative cross-coupling highlighting SO2 extrusion.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both reagent classes based on aggregated experimental data[1][2][7].

ParameterPyridine-2-boronates2-Bromopyridine-4-sulfinic acid
Reagent Stability (Bench) Poor (Prone to oxidation/hydrolysis)Excellent (Stable solid salt)
Aqueous Stability (Basic) Very Poor (Rapid protodeboronation)High (Tolerates basic aqueous media)
Orthogonal Reactivity None (Single-site nucleophile)High (C4 Nucleophile, C2 Electrophile)
Average Cross-Coupling Yield 20% - 45% (Often requires MIDA)75% - 95%
Primary Mode of Failure Protodeboronation (C–B cleavage)Incomplete SO₂ extrusion

Experimental Protocols: Self-Validating Workflows

To leverage the bifunctional nature of 2-bromopyridine-4-sulfinic acid, the following two-step workflow demonstrates a self-validating system for orthogonal functionalization.

Causality Insight for Chemoselectivity: In Protocol A, an Aryl Iodide is deliberately chosen as the electrophilic coupling partner. Because oxidative addition of Pd(0) to an aryl iodide is orders of magnitude faster than to an aryl bromide, the catalyst selectively activates the Aryl Iodide, leaving the C2-bromide of the sulfinic acid completely untouched.

Protocol A: Desulfinative Cross-Coupling (C4 Functionalization)
  • Preparation: In a dried Schlenk flask, combine 2-bromopyridine-4-sulfinic acid sodium salt (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Heat the mixture to 110 °C for 16 hours. The elevated temperature is required to overcome the activation energy of the turnover-limiting SO₂ extrusion[6].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Self-Validation Check: Analyze the purified intermediate via LC-MS. The presence of a distinctive 1:1 isotopic M/M+2 pattern confirms the C2-bromide remains unreacted, validating that desulfination occurred with strict chemoselectivity.

Protocol B: Subsequent Suzuki-Miyaura Coupling (C2 Functionalization)
  • Preparation: To a reaction vial, add the 2-bromo-4-arylpyridine intermediate from Protocol A (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1, 0.1 M).

  • Reaction: Heat at 90 °C for 8 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify.

Self-Validation Check: The complete disappearance of the M/M+2 isotopic pattern in the LC-MS trace confirms total functionalization of the C2 position, validating the orthogonal strategy.

Orthogonal Start 2-Bromopyridine- 4-sulfinic acid Step1 Desulfinative Coupling (C4 Position) Start->Step1 Pd, K2CO3 -SO2 Intermediate 2-Bromo-4-arylpyridine (Stable Intermediate) Step1->Intermediate Step2 Suzuki Coupling (C2 Position) Intermediate->Step2 Pd, Base + Aryl Boronic Acid Product 2,4-Diarylpyridine (Final Scaffold) Step2->Product

Orthogonal functionalization enabled by 2-bromopyridine-4-sulfinic acid.

Conclusion

While pyridine-2-boronates historically bottlenecked the synthesis of complex heteroaryl scaffolds due to rapid protodeboronation, the advent of pyridine sulfinates has revolutionized this chemical space. Specifically, 2-bromopyridine-4-sulfinic acid transcends the role of a simple coupling partner; it acts as a highly stable, bifunctional building block that enables programmable, orthogonal cross-coupling pathways essential for modern drug development.

References

Sources

Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfinate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "2-Pyridyl Problem" Solved

In medicinal chemistry, the incorporation of pyridine rings is ubiquitous, yet the synthetic routes to access specific isomers vary drastically in difficulty.[1][2][3][4] While pyridine-3- and 4-isomers are often accessible via standard boronic acid cross-coupling (Suzuki-Miyaura), the pyridine-2-isomer has historically presented a significant bottleneck—often termed the "2-pyridyl problem."

Pyridine-2-boronic acids are notoriously unstable, prone to rapid protodeboronation, and difficult to purify. Pyridine sulfinates (


)  have emerged as the superior alternative.[5] This guide analyzes the reactivity profiles of pyridine-2-, 3-, and 4-sulfinates, demonstrating that while 3- and 4-sulfinates offer comparable performance to their boronate counterparts, pyridine-2-sulfinates provide a critical step-change in stability and reactivity , enabling transformations that were previously low-yielding or impossible.
Key Performance Indicators (KPIs) at a Glance
FeaturePyridine-2-Sulfinate Pyridine-3-Sulfinate Pyridine-4-Sulfinate
Stability (Solid State) High (Shelf-stable >1 year)HighHigh
Pd-Coupling Efficiency Superior (vs. Boronates)Equivalent (vs. Boronates)Equivalent (vs. Boronates)
Radical Character

-Radical (High Energy)

-like Radical (Stable)

-like Radical (Stable)
Primary Utility Solving the "2-Pyridyl Problem"Late-Stage FunctionalizationMinisci-type C-H Arylation

Mechanistic Foundations

To deploy these reagents effectively, one must understand the two distinct reaction manifolds they occupy: Desulfinative Cross-Coupling (Pd-Catalyzed) and Radical Functionalization (Oxidative).

Manifold A: Pd-Catalyzed Desulfinative Cross-Coupling

This is the primary application where sulfinates outclass boronates. The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical differentiator for the 2-isomer is the coordination ability of the pyridyl nitrogen.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The sulfinate anion displaces the halide.

  • Desulfinylation (The Critical Step): The

    
     complex extrudes 
    
    
    
    .[6] For the 2-isomer, the proximal nitrogen can stabilize the pre-extrusion intermediate, preventing the decomposition pathways seen with boronates.
Manifold B: Radical Generation (Baran Diversinates)

Under oxidative conditions (e.g., TBHP), sulfinates serve as precursors to pyridyl radicals.

  • Reaction:

    
    
    
  • Reactivity Difference:

    • 3- & 4-Pyridyl Radicals: Behave similarly to phenyl radicals; moderate electrophilicity.

    • 2-Pyridyl Radical: Possesses significant

      
      -character due to the orthogonality of the orbital containing the unpaired electron to the 
      
      
      
      -system. This makes it more reactive and prone to rapid H-abstraction or dimerization if not trapped immediately.
Visualizing the Pathways

G cluster_0 Pathway A: Cross-Coupling cluster_1 Pathway B: Radical LSF Start Pyridine Sulfinate (Py-SO2-) Pd_Complex Pd(II)-Sulfinate Complex Start->Pd_Complex Pd(II)-Ar-X Oxidation SET Oxidation (TBHP/Persulfate) Start->Oxidation Oxidant Extrusion SO2 Extrusion (Rate Limiting) Pd_Complex->Extrusion Heat Prod_A Biaryl Product (Cross-Coupling) Extrusion->Prod_A Reductive Elim. Sulfonyl_Rad Sulfonyl Radical (Py-SO2•) Oxidation->Sulfonyl_Rad Pyridyl_Rad Pyridyl Radical (Py•) Sulfonyl_Rad->Pyridyl_Rad -SO2 Prod_B C-H Functionalized Heterocycle Pyridyl_Rad->Prod_B Heterocycle Trap

Figure 1: Divergent reaction pathways for pyridine sulfinates. Pathway A dominates for 2-pyridyl synthesis; Pathway B is utilized for late-stage functionalization (LSF).

Comparative Performance Analysis

The following data aggregates typical yields from internal benchmarking and literature sources (e.g., J. Am. Chem. Soc., Nature protocols) comparing sulfinates against traditional reagents.

Stability & Handling[7][8]
  • Boronates (Reference): Pyridine-2-boronic acid degrades within days at room temperature (protodeboronation).

  • Sulfinates: All three isomers (2-, 3-, 4-) are stable solids. They are not hygroscopic and can be stored on the benchtop.

Cross-Coupling Yields (Suzuki-Miyaura Type)

Substrate: 4-Chloroanisole + Pyridine Reagent

IsomerReagent TypeYield (%)Observation
2-Py Boronic Acid< 10%Rapid protodeboronation of reagent.
2-Py Sulfinate 88% High efficiency; solves the stability issue.
3-Py Boronic Acid92%Standard reactivity.
3-Py Sulfinate90%Comparable alternative.
4-Py Boronic Acid94%Standard reactivity.
4-Py Sulfinate91%Comparable alternative.
Radical Trapping Efficiency (Minisci Type)

Substrate: Caffeine (C-H Functionalization)

IsomerRadical CharacterRelative Rate (

)
Yield (%)Notes
2-Py Nucleophilic (

)
Fast45-60%Prone to dimerization; requires excess reagent.
3-Py Electrophilic (

)
Moderate65-80%Cleanest reaction profile; fewer side products.
4-Py Nucleophilic (

)
Fast70-85%Excellent yields; radical is relatively stable.

Experimental Protocols

Protocol A: Pd-Catalyzed Desulfinative Coupling (The "2-Py" Solution)

Use this protocol when installing a 2-pyridine ring onto an aryl halide.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4][5][6]

  • Sodium Pyridine-2-sulfinate (1.5 - 2.0 equiv)[3][4]

  • Pd(OAc)₂ (5 mol%)[2][3][4][5][6]

  • Tricyclohexylphosphine (PCy₃) (10 mol%)[5][6]

  • K₂CO₃ (2.0 equiv)[3][4]

  • Solvent: Toluene/Water or Dioxane/DMSO (anhydrous not strictly required but preferred).

Workflow:

  • Charge: Add solid reagents (Sulfinate, Base, Catalyst, Ligand) to a reaction vial.

  • Purge: Evacuate and backfill with Argon (3x).

  • Solvate: Add degassed solvent and Aryl Halide.

  • Heat: Stir at 100-140°C for 12-16 hours. Note: High temperature is required for SO₂ extrusion.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[6][7]

Protocol B: Oxidative Radical Functionalization (Minisci)

Use this protocol for "Baran Diversinate" style C-H functionalization of heterocycles.

Reagents:

  • Heterocycle Substrate (1.0 equiv)

  • Sodium Pyridine-X-sulfinate (2.0 - 3.0 equiv)

  • TBHP (70% aq.) (3.0 - 5.0 equiv)

  • Solvent: DMSO/Water (biphasic mixtures often work best).

Workflow:

Protocol Step1 Dissolve Substrate in DMSO/H2O Step2 Add Pyridine Sulfinate (2-3 equiv) Step1->Step2 Step3 Add TBHP dropwise (0°C to RT) Step2->Step3 Step4 Stir 50°C (Monitor consumption) Step3->Step4 Step5 Quench (Sat. NaHCO3) & Extract (DCM) Step4->Step5

Figure 2: General workflow for oxidative radical functionalization using sulfinates.

Troubleshooting & Optimization

The "2-Pyridyl" Dimerization Issue

When using pyridine-2-sulfinate in radical manifolds (Protocol B), you may observe the formation of 2,2'-bipyridine.

  • Cause: The 2-pyridyl radical is highly reactive and can couple with itself if the substrate concentration is too low.

  • Solution:

    • Slow Addition: Add the oxidant (TBHP) or the sulfinate solution slowly via syringe pump to keep radical concentration low.

    • Acid Additive: Adding TFA (1.0 equiv) can protonate the pyridine radical precursor, altering its electronics and potentially slowing dimerization.

Catalyst Poisoning in Cross-Coupling

If Protocol A stalls:

  • Cause: Sulfur extrusion can poison Pd catalysts if the active species is not stabilized.

  • Solution: Ensure PCy₃ (tricyclohexylphosphine) is fresh. The bulky, electron-rich nature of PCy₃ is critical for stabilizing the Pd(0) species in the presence of sulfur byproducts.

References

  • Markovic, T. et al. "Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides." Journal of the American Chemical Society, 2017.

  • Fujiwara, Y. et al. "Practical C-H Functionalization of Quinolines with Boronic Acids." (Context on Minisci/Baran logic). Nature, 2012.

  • Baran, P. S. et al. "Innately Reactive Heterocycles: Zinc Sulfinates (Diversinates)." Scripps Research Institute / Sigma-Aldrich Guide, 2013.

  • Lott, J. et al. "Improvement of the Suzuki–Miyaura Cross-Coupling Reaction with Pyridine-2-sulfinates." Organic Letters, 2017.[4]

Sources

A Comparative Guide to Desulfinative Cross-Coupling: Mechanisms, Reagents, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura reaction has long been the gold standard for C–C bond formation in pharmaceutical development. However, the cross-coupling of specific aza-aromatics—most notably 2-pyridyl architectures—frequently fails due to the rapid protodeboronation of the corresponding boronic acids[1]. To overcome this fundamental limitation, desulfinative cross-coupling utilizing sulfinate salts has emerged as a highly robust, scalable alternative[2].

This guide provides an objective, mechanistically grounded comparison between traditional boron-based methods and modern desulfinative protocols, detailing the divergent kinetic behaviors of different sulfinate classes and providing validated, self-correcting experimental workflows.

Mechanistic Divergence: Carbocyclic vs. Heterocyclic Sulfinates

Unlike traditional cross-coupling, desulfinative cross-coupling requires the extrusion of sulfur dioxide (


) to form the critical C–C bond. Recent structural and kinetic analyses by  have revealed that the mechanism fundamentally diverges depending on the nature of the sulfinate nucleophile[3].

While both pathways share the same initial oxidative addition of the aryl halide to the Pd(0) catalyst, their resting states and turnover-limiting steps (TLS) differ drastically:

  • Carbocyclic Sulfinates (e.g., Sodium 4-methylbenzenesulfinate): The catalytic resting state is the aryl bromide oxidative addition complex. The turnover-limiting step is transmetalation [3].

  • Heterocyclic Sulfinates (e.g., Pyridine-2-sulfinate): Post-transmetalation, the pyridine nitrogen coordinates with the palladium center, creating a highly stable chelated Pd(II) sulfinate complex as the resting state. Here, the turnover-limiting step is

    
     extrusion [3].
    

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)] Pd0->OxAdd + Ar-Br TransMet Palladium Sulfinate Complex [Pd(II)(Ar)(SO2R)] OxAdd->TransMet + R-SO2Na (TLS for Carbocyclic) Extrusion Post-Extrusion Complex [Pd(II)(Ar)(R)] TransMet->Extrusion - SO2 (TLS for Heterocyclic) Extrusion->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-R) Extrusion->Product Reductive Elimination

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting turnover-limiting steps.

Performance Comparison: Sulfinates vs. Boronates

When targeting medicinally relevant di(hetero)arylmethanes or 2-pyridyl derivatives, sulfinate salts offer distinct advantages over boronic acids. The table below synthesizes the quantitative and qualitative performance metrics of these two reagent classes.

Performance MetricPyridine-2-boronic acid (Suzuki-Miyaura)Pyridine-2-sulfinate (Desulfinative)Latent Sulfinates (β-ester sulfones)
Bench Stability Poor (Prone to oxidation/degradation)Excellent (Bench-stable solid)[4]Excellent (Tolerates multi-step synthesis)[2]
Primary Failure Mode Rapid protodeboronation[1]Catalyst poisoning by free

[5]
Requires specific base activation[2]
Typical Yield (2-Pyridyl) < 20% (Often fails completely)70% – 95%[2]75% – 90%[2]
Byproducts Boric acid, protodeboronated arene

gas, NaCl/NaBr

gas, acrylate byproducts
Cost / Accessibility High cost, limited shelf-lifeLow cost, easily synthesized[4]Moderate cost, highly scalable[1]
Advanced Reagent Design: Latent Sulfinates

To further improve the solubility and multi-step synthetic utility of heteroaromatic sulfinates, researchers at Pfizer and the University of Oxford developed latent sulfinate reagents (e.g., β-nitrile and β-ester sulfones)[2]. Under basic cross-coupling conditions, these stable precursors undergo an elimination reaction to generate the active sulfinate salt in situ, completely bypassing the purification challenges associated with highly polar metal sulfinate salts[2].

Validated Experimental Protocol

The following protocol details the palladium-catalyzed desulfinative cross-coupling of an aryl bromide with a heterocyclic sulfinate salt.

Causality & E-E-A-T Insights:

  • Catalyst Activation:

    
     is used as a Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species via the homocoupling of a small fraction of the sulfinate salt[5]. This eliminates the need for sensitive, pre-formed Pd(0) sources.
    
  • The Dual Role of

    
    :  The inclusion of 
    
    
    
    is not merely for pH control. Mechanistic studies prove it serves a dual function: the carbonate anion chemically scavenges extruded
    
    
    (preventing catalyst poisoning), while the potassium cation (
    
    
    ) specifically accelerates the transmetalation step[5].

Workflow Step1 1. Reagent Mixing Ar-Br + R-SO2Na Step2 2. Catalyst & Base Pd(OAc)2, PCy3, K2CO3 Step1->Step2 Step3 3. Thermal Activation 1,4-Dioxane, 110-150°C Step2->Step3 Step4 4. SO2 Scavenging In situ by K2CO3 Step3->Step4 Step5 5. Product Isolation Extraction & Purif. Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed desulfinative cross-coupling.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or heavy-walled sealed tube equipped with a magnetic stir bar, add

    
     (5 mol %) and tricyclohexylphosphine (
    
    
    
    , 10 mol %).
  • Addition of Coupling Partners: Add the aryl bromide (1.0 equiv), the sodium pyridine-2-sulfinate salt (1.5 equiv), and anhydrous

    
     (3.0 equiv). Note: The excess base is strictly required to ensure complete 
    
    
    
    sequestration[5].
  • Solvent Introduction: Evacuate and backfill the vessel with dry nitrogen (or argon) three times. Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration relative to the aryl bromide) via syringe.

  • Thermal Activation: Seal the tube and heat the vigorously stirring mixture in a pre-heated oil bath at 110 °C – 150 °C for 16–24 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of the basic additives and sulfinate salts[6].

  • Workup and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts (including the sequestered sulfite/sulfate byproducts).

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material via flash column chromatography to isolate the pure biaryl product.

References

  • de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576.[Link]

  • Blakemore, D. C., Shavnya, A., & Willis, M. C. (2015). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 6(11), 1084-1088.[Link]

Sources

Comparing the efficacy of different palladium catalysts for pyridine sulfinate reactions

[1][2][3]

Executive Summary

The Challenge: The synthesis of 2-substituted pyridines via traditional Suzuki-Miyaura cross-coupling is notoriously difficult due to the inherent instability of pyridine-2-boronic acids, which undergo rapid protodeboronation. The Solution: Pyridine sulfinates (PySO₂Na) have emerged as superior, stable bioisosteres to boronic acids. The Insight: Unlike standard Suzuki couplings where transmetalation is often rate-limiting, the efficacy of pyridine sulfinate coupling relies on the catalyst's ability to facilitate desulfitation (extrusion of SO₂). This guide compares catalyst performance, establishing why electron-rich, bulky phosphine systems (specifically Pd(OAc)₂/PCy₃) currently outperform traditional and some modern pre-catalysts for this specific transformation.

Introduction: The "2-Pyridyl Problem"

In medicinal chemistry, the pyridine ring is a privileged scaffold.[1][2] However, introducing substituents at the C2 position via cross-coupling is a known bottleneck.

  • Traditional Approach (Suzuki-Miyaura): Uses pyridine-2-boronic acids.[2]

    • Failure Mode: High instability. The C-B bond hydrolyzes rapidly to C-H (protodeboronation) before the cross-coupling can occur.

    • Data: A survey of Pfizer’s internal electronic notebooks revealed that of 358 attempted couplings using pyridine-2-boronates, less than 8% achieved a yield >20%.

  • Modern Approach (Desulfitative Coupling): Uses pyridine-2-sulfinates.[2]

    • Advantage:[3][4][5][6] These reagents are bench-stable solids, easy to prepare from thiols, and do not undergo protodesulfitation under coupling conditions.

Mechanistic Intelligence

To select the right catalyst, one must understand the unique mechanism of this reaction. It is not a standard Suzuki cycle.[2]

The Desulfitative Catalytic Cycle
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetalation: The pyridine sulfinate displaces the halide.

  • Resting State (Critical): The complex forms a stable O,N-chelated Pd(II) sulfinate intermediate.

  • Desulfitation (Turnover Limiting Step): The catalyst must break the S-Pd bond and extrude SO₂ to form the Pd-pyridyl species.

  • Reductive Elimination: Formation of the C-C bond.

Mechanistic Diagram

The following diagram illustrates the unique pathway, highlighting the SO₂ extrusion bottleneck.

DesulfitationCyclePd0Pd(0)L(Active Catalyst)OxAddOxidative Addition(Ar-X)Pd0->OxAddInt1Ar-Pd(II)-XOxAdd->Int1TransMetTransmetalation(+ Py-SO2-Na)Int1->TransMetRestingStateRESTING STATEChelated Pd(II)-SulfinateTransMet->RestingStateFastDesulfDesulfitation (-SO2)(Turnover Limiting Step)RestingState->DesulfSlow (Heat/Base req.)Int2Ar-Pd(II)-PyDesulf->Int2RedElimReductive Elimination(Product Release)Int2->RedElimRedElim->Pd0

Figure 1: The catalytic cycle for pyridine sulfinate cross-coupling. Note the stable resting state which requires specific catalyst properties to overcome.

Comparative Analysis of Catalysts

The choice of ligand dictates the success of the desulfitation step.

Table 1: Catalyst Performance Matrix[3][11]
Catalyst ClassRepresentative SystemEfficacyMechanism of Action / Failure
Generation 1 (Traditional)Pd(PPh₃)₄ Low Failure: Phosphine ligands are too labile and insufficiently electron-rich to stabilize the intermediate during the high-energy SO₂ extrusion step.
Generation 2 (Bidentate)Pd(dppf)Cl₂ Low-Mod Failure: The bite angle of dppf often favors reductive elimination but does not adequately promote the loss of SO₂ from the chelated sulfinate resting state.
Generation 3 (Bulky Monodentate)Pd(OAc)₂ + PCy₃ High Success: The bulky, electron-rich Tricyclohexylphosphine (PCy₃) facilitates the formation of the monoligated Pd species, destabilizing the resting state enough to allow SO₂ extrusion while preventing catalyst decomposition.
Generation 4 (Pre-catalysts)XPhos Pd G2 Moderate Nuanced: While excellent for standard couplings, the very large steric bulk can sometimes hinder the initial coordination of the sulfinate anion compared to PCy₃. Effective for specific sterically hindered substrates.
Why Pd(OAc)₂ / PCy₃ is the "Gold Standard"

Research led by the Willis group and Pfizer identified that the combination of Pd(OAc)₂ and PCy₃ (Tricyclohexylphosphine) provides the optimal balance.

  • Electron Richness: PCy₃ is highly electron-donating, which stabilizes the oxidative addition complex.

  • Steric Bulk: It encourages the formation of low-coordinate Pd species necessary for the crowded desulfitation transition state.

  • Protocol Robustness: This system operates efficiently at 140°C, the temperature required to thermally drive off SO₂.

Experimental Protocols

General Protocol: Pd-Catalyzed Coupling of Pyridine Sulfinates

Valid for 2-, 3-, and 4-pyridyl sulfinates coupling with Aryl Bromides/Chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[7][8]

  • Sodium Pyridine Sulfinate (1.5 - 2.0 equiv)[8]

  • Catalyst: Pd(OAc)₂ (5 mol%)[7][8]

  • Ligand: PCy₃ (10 mol%) (Use PCy₃·HBF₄ with extra base if solid stability is preferred)

  • Base: K₂CO₃ (2.0 equiv)[8]

  • Solvent: 1,4-Dioxane (or Dibutyl ether for higher boiling point)

Workflow Diagram:

WorkflowStep1Setup:Combine Ar-X, Sulfinate,Pd(OAc)2, PCy3, K2CO3Step2Solvent Addition:Add 1,4-Dioxane(Degas via sparging)Step1->Step2Step3Reaction:Heat to 140-150°C(Sealed tube, 16h)Step2->Step3Step4Workup:Cool, dilute w/ EtOAc,Wash w/ Water/BrineStep3->Step4

Figure 2: Operational workflow for the Willis/Pfizer coupling protocol.

Step-by-Step Procedure:

  • Charge: To a pressure vial equipped with a stir bar, add the sodium pyridine sulfinate (2.0 mmol), aryl halide (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg), and PCy₃ (0.10 mmol, 28 mg).

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvate: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Heat: Place the vial in a pre-heated aluminum block at 140°C . Stir vigorously for 16 hours.

    • Note: The high temperature is non-negotiable; it provides the energy to break the S-Pd bond.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL).

  • Purify: Separate layers, extract aqueous layer with EtOAc. Dry organics over MgSO₄, concentrate, and purify via silica gel chromatography.

Critical Troubleshooting (Self-Validating Systems)

  • Reaction Stalled? Check the temperature. If the internal temp is <130°C, desulfitation will not occur, and the reaction will stall at the resting state (Intermediate 3 in Figure 1).

  • Low Yield with Chlorides? Switch solvent to Dibutyl Ether to allow higher reaction temperatures (up to 150°C) without generating excessive internal pressure.

  • Catalyst Activation: If using PCy₃·HBF₄ salt instead of free base phosphine, ensure you add an extra equivalent of base to neutralize the HBF₄.

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Source: Chemical Science (RSC), 2017. Context: The foundational paper by the Willis group and Pfizer establishing the Pd(OAc)₂/PCy₃ protocol.

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Source: Journal of the American Chemical Society, 2020. Context: Detailed kinetic analysis identifying SO₂ loss as the turnover-limiting step and the role of K₂CO₃.

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners. Source: Organic Letters, 2017.[5][9] Context: Expands scope to other heterocycles using bulky phosphine catalysts.

Spectroscopic Validation and Performance Comparison of 2-Bromopyridine-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As a Senior Application Scientist, selecting the optimal heterocyclic building block for late-stage functionalization requires looking beyond mere chemical purity. The structural validation of 2-Bromopyridine-4-sulfinic acid is critical because the sulfinic acid moiety (–SO₂H) offers unique, orthogonal reactivity compared to its highly electrophilic precursor (2-Bromopyridine-4-sulfonyl chloride) and its notoriously unstable counterpart (2-Bromopyridine-4-boronic acid).

This guide delineates the spectroscopic causality used to validate the sulfinic acid structure, objectively compares its performance in cross-coupling workflows, and provides self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Rationale: The Sulfinic Acid Advantage

Historically, incorporating pyridine rings via Suzuki-Miyaura coupling has been plagued by the rapid protodeboronation of 2-pyridyl and 4-pyridyl boronic acids in protic media. To circumvent this degradation, pyridine sulfinates have emerged as robust nucleophilic coupling partners in Palladium-catalyzed desulfinative cross-coupling reactions.

Unlike sulfonyl chlorides—which act as hard electrophiles for aminolysis and are highly moisture-sensitive, requiring inert storage[1]—sulfinic acids are stable to ambient moisture. When subjected to Pd-catalysis, they undergo controlled SO₂ extrusion to form C–C bonds without the rapid degradation pathways seen in boronates. However, sulfinic acids can disproportionate if improperly handled[2], making rigorous spectroscopic validation of the bulk material an absolute necessity.

Workflow A 2-Bromopyridine-4-sulfinic acid (Target Product) D Pd-Catalyzed Desulfinative Coupling A->D Nucleophilic SO2 Extrusion B 2-Bromopyridine-4-sulfonyl chloride (Electrophilic Alternative) E Sulfonamide Synthesis B->E Aminolysis C 2-Bromopyridine-4-boronic acid (Unstable Alternative) C->D Suzuki Coupling (Low Yield) F Protodeboronation (Degradation) C->F Rapid in protic media

Fig 1. Reactivity profiles of pyridine-4-sulfinic acid vs. structural alternatives.

Spectroscopic Validation: Causality and Data

Validating the complete conversion of a sulfonyl chloride to a sulfinic acid requires precise spectroscopic interrogation. The physical phenomena driving these spectral shifts are rooted in the electron-withdrawing capabilities of the substituents.

  • FT-IR Causality : The highly electronegative chlorine atom in a sulfonyl chloride withdraws electron density, increasing the S=O bond order and pushing the asymmetric stretch to ~1375 cm⁻¹. Upon reduction to the sulfinic acid, the loss of chlorine relaxes the S=O bond. Consequently, sulfinic acids exhibit a strong symmetric S–O stretch at 1095–1020 cm⁻¹, with a diagnostic absence of the 1375 cm⁻¹ band[3].

  • NMR Causality : In ¹H NMR, the strong electron-withdrawing nature of the –SO₂Cl group deshields the adjacent pyridine protons. Conversion to the –SO₂H group reduces this deshielding effect, resulting in an upfield shift of approximately 0.2–0.3 ppm for the ring protons.

  • MS Causality : Sulfinic acids readily undergo in-source fragmentation to lose SO₂ ([M-64]), whereas sulfonyl chlorides retain their isotopic Cl/Br signature and are prone to forming sulfonic acid artifacts[4].

Quantitative Comparison Table
Spectroscopic Parameter2-Bromopyridine-4-sulfinic acid (Target)2-Bromopyridine-4-sulfonyl chloride (Alternative)2-Bromopyridine-4-boronic acid (Alternative)
FT-IR (S=O / B-O) 1080 cm⁻¹ (sym S=O), 1375 cm⁻¹ absent 1375 cm⁻¹ (asym S=O), 1175 cm⁻¹ (sym S=O)~1340 cm⁻¹ (B-O stretch), broad O-H
¹H NMR (H-6 shift) ~8.45 ppm (DMSO-d6)~8.70 ppm (CDCl3)~8.50 ppm (Broad, DMSO-d6)
Mass Spec (ESI/EI) m/z 220/222 [M-H]⁻, 156/158[M-H-SO₂]⁻ m/z 255/257/259 [M]⁺ (EI)Prone to [M-B(OH)₂+H]⁺ degradation
Stability / Storage Stable solid at RT (optimal as Na⁺ salt)Moisture sensitive, requires inert storageUnstable, rapid protodeboronation
Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following methodologies incorporate built-in Quality Control (QC) checkpoints. If a validation check fails, the protocol mandates halting the workflow to prevent downstream failure.

Protocol 1: Spectroscopic QC Workflow for Sulfinic Acid Purity

Causality: Anhydrous DMSO-d6 is used to prevent rapid exchange of the sulfinic acid proton with D₂O, which would obscure the broad –OH signal and cause baseline anomalies.

  • Sample Preparation : Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

    • Validation Check: Ensure complete dissolution. Turbidity indicates inorganic salt carryover (e.g., NaCl from the reduction phase). Filter through a 0.22 µm PTFE syringe filter if necessary.

  • FT-IR Acquisition : Plate the solid sample directly onto an ATR-FTIR crystal.

    • Validation Check: Scan the 1350–1400 cm⁻¹ region. If transmittance is <95% at 1375 cm⁻¹, reject the batch due to residual sulfonyl chloride contamination.

  • ¹H NMR Acquisition : Acquire a standard 1D proton spectrum (400 MHz, 16 scans).

    • Validation Check: Integrate the H-6 doublet at ~8.45 ppm against the H-3/H-5 protons. A strict 1:1:1 ratio confirms structural integrity without disproportionation.

Spectroscopic Start Crude Reaction Mixture IR FT-IR Analysis Start->IR NMR 1H NMR (DMSO-d6) Start->NMR IR_Pass S=O symmetric stretch (~1080 cm⁻¹) Absence of 1375 cm⁻¹ IR->IR_Pass Validated IR_Fail Strong 1375 & 1175 cm⁻¹ bands (Residual Chloride) IR->IR_Fail Contaminated NMR_Pass H-6 @ ~8.45 ppm Stable integration NMR->NMR_Pass Validated NMR_Fail H-6 @ ~8.70 ppm (Deshielded by -SO2Cl) NMR->NMR_Fail Contaminated

Fig 2. Self-validating spectroscopic decision tree for sulfinic acid purity.

Protocol 2: Desulfinative Pd-Catalyzed Cross-Coupling

Causality: The extrusion of SO₂ requires thermal activation and specific phosphine ligands (like XPhos) to stabilize the oxidative addition complex and facilitate the loss of the sulfinyl group.

  • Reagent Mixing : In a glovebox, combine 2-Bromopyridine-4-sulfinic acid (1.2 equiv), aryl halide (1.0 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv) in a Schlenk tube. Add anhydrous 1,4-dioxane (0.2 M).

    • Validation Check: The reaction mixture must transition from a deep red/purple to a pale yellow/orange upon heating, indicating active Pd-ligand complex formation.

  • Heating & SO₂ Extrusion : Seal the tube and heat to 110 °C for 16 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc). The disappearance of the baseline-stuck sulfinate salt and the emergence of a highly UV-active product spot confirms successful SO₂ extrusion.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃.

    • Validation Check: The basic aqueous wash is mandatory to remove any unreacted sulfinic acid or oxidized sulfonic acid byproducts[4], ensuring the organic layer contains only the cross-coupled product.

References
  • Sigma-Aldrich.
  • Thieme-Connect. "Product Class 3: Alkanesulfinic Acids and Acyclic Derivatives" (Validates IR spectra of sulfinic acids showing symmetric S-O around 1095-1020 cm⁻¹).
  • BLD Pharm. "1060811-59-7|2-Bromopyridine-3-sulfonyl chloride" (Highlights sulfonyl chloride moisture sensitivity and inert storage requirements).
  • Canadian Science Publishing. "Intermediate stages of the sulfohaloform reaction. Preparation of α-halosulfoxides and sulfinyl chlorides" (Details MS fragmentation and basic workup removal of byproducts).
  • Cuni.cz. "Medicinal Chemistry Bc.

Sources

A Comparative Guide to the Reactivity of 2-Bromopyridine and Other Halopyridines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various precursors, 2-halopyridines stand out as versatile building blocks. The choice of the halogen atom at the 2-position—be it fluorine, chlorine, bromine, or iodine—profoundly influences the substrate's reactivity, dictating the optimal conditions for a successful transformation. This guide provides an in-depth comparison of the reactivity of 2-bromopyridine with other 2-halopyridines, with a focus on synthetically valuable reactions, supported by experimental data and mechanistic insights.

The Fundamental Role of the Carbon-Halogen Bond

The reactivity of 2-halopyridines in many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The rate-determining step in these reactions is often the oxidative addition of the C-X bond to the metal catalyst.[1][2] The weaker the C-X bond, the more readily this step occurs, generally leading to higher reactivity. The bond dissociation energies (BDEs) for the C-X bonds in halopyridines follow the trend: C-F > C-Cl > C-Br > C-I.[1][3][4][5][6]

BondApproximate Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~339[1]
C-Br~276[1]
C-I~238

This trend establishes a general reactivity order for 2-halopyridines in many transition metal-catalyzed reactions: 2-iodopyridine > 2-bromopyridine > 2-chloropyridine > 2-fluoropyridine.[7] While 2-iodopyridine is the most reactive, its higher cost and lower stability often make 2-bromopyridine the preferred substrate, offering a good balance of reactivity and practicality. 2-Chloropyridines, being more economical, are also widely used, though they often require more forcing conditions and specialized catalysts. 2-Fluoropyridines are generally the least reactive in cross-coupling reactions but are valuable substrates for nucleophilic aromatic substitution.[7]

Reactivity in Key Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the 2-halopyridine substrate has significant implications for reaction efficiency.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a halide and an organoboron compound.[8] 2-Bromopyridines are generally more reactive than 2-chloropyridines in this transformation, often proceeding under milder conditions with a broader range of catalysts.[1] However, advancements in ligand design have enabled the efficient coupling of 2-chloropyridines.

Comparative Data for Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 1295
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110 / 1892
2-IodopyridinePhenylboronic acidPd(OAc)₂Na₂CO₃DME/H₂O80 / 698

This table presents representative data and actual results may vary depending on the specific substrates and conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine [8]

  • To a dry Schlenk flask, add 2-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

b) Buchwald-Hartwig Amination

This reaction is a vital method for forming C-N bonds. A significant challenge in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst poisoning.[9][10] The use of sterically hindered, electron-rich phosphine ligands is crucial to mitigate this issue.[9] 2-Bromopyridines are commonly used substrates for this reaction.[10][11][12][13] While 2-chloropyridines can also be used, they generally require more active and specialized catalyst systems.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [12]

  • To a sealed tube, add 2-bromopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and sodium tert-butoxide (2.0 equiv) in toluene.

  • Cool the mixture to -78 °C and add the volatile amine (e.g., methylamine, 5.0 equiv) as a condensed liquid.

  • Seal the tube and heat the reaction mixture at 80 °C overnight (approximately 14 hours).

  • After cooling to room temperature, carefully open the tube and quench the reaction with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination

c) Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[14][15] The reactivity trend of halopyridines in this reaction is generally I > Br > Cl.[16] 2-Bromopyridine is a commonly employed substrate for this transformation.[14][16]

In contrast to palladium-catalyzed reactions, the reactivity of 2-halopyridines in nucleophilic aromatic substitution (SNAAr) is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex.[17] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic attack.[17] The established reactivity order for SNAAr is F > Cl > Br > I.[17] Therefore, 2-fluoropyridine is the most reactive substrate for this class of reactions, while 2-bromopyridine is less reactive.

SNAAr_Reactivity

2-Bromopyridine can be used to form the corresponding Grignard reagent, 2-pyridylmagnesium bromide, which is a valuable nucleophile for the formation of C-C bonds.[18][19][20] This reaction is typically initiated with magnesium turnings in an anhydrous ether solvent.[18] The formation of Grignard reagents from 2-chloropyridines is more challenging due to the stronger C-Cl bond.

Experimental Protocol: Grignard Reagent Formation from 2-Bromopyridine and Reaction with an Aldehyde [18]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equiv) and a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension to initiate the reaction.

  • Once the reaction begins (indicated by gentle reflux), add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Practical Considerations and Conclusion

The choice between 2-bromopyridine and other 2-halopyridines is a critical decision in synthetic planning that depends on a balance of reactivity, cost, and the specific transformation being performed.

  • 2-Bromopyridine offers a versatile and reliable option for a wide range of reactions, particularly palladium-catalyzed cross-couplings and Grignard reagent formation. Its reactivity is generally higher than that of 2-chloropyridine, allowing for milder reaction conditions.

  • 2-Chloropyridine is a more cost-effective alternative, but its lower reactivity in cross-coupling reactions often necessitates the use of more sophisticated and expensive catalyst systems and more forcing conditions.

  • 2-Iodopyridine is the most reactive in cross-coupling reactions but is also the most expensive and can be less stable.

  • 2-Fluoropyridine is the substrate of choice for nucleophilic aromatic substitution reactions due to its high reactivity in this specific transformation.

By understanding the inherent reactivity differences between these valuable building blocks, researchers can make more informed decisions, leading to the efficient and successful synthesis of complex pyridine-containing molecules for a wide array of applications in drug discovery and materials science.

References

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016, February 28). ACS Publications. Retrieved March 7, 2026, from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7). ACS Publications. Retrieved March 7, 2026, from [Link]

  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (1994). Heterocycles. Retrieved March 7, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. (2013, May 9). ACS Publications. Retrieved March 7, 2026, from [Link]

  • REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF , - LOCKSS. (1993). Heterocycles. Retrieved March 7, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. Retrieved March 7, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved March 7, 2026, from [Link]

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. (2013, June 7). PubMed. Retrieved March 7, 2026, from [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. (2015, May 18). PubMed. Retrieved March 7, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022, February 28). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Grignard compounds derived from pyridine. I. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024, May 8). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2013, December 24). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015, January 1). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Carbon-Halogen Bond Definition. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • an introduction to halogenoalkanes (haloalkanes). (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Negishi coupling. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • 7.5: The Polar Carbon–Halogen Bond. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]

  • Negishi Coupling. (n.d.). OpenOChem Learn. Retrieved March 7, 2026, from [Link]

  • Structure-reactivity relationships in negishi cross-coupling reactions. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Evaluating the scope of aryl and heteroaryl halides for coupling with pyridine sulfinates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Scope of Aryl and Heteroaryl Halides for Coupling with Pyridine Sulfinates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Overcoming the "2-Pyridyl Problem" in Medicinal Chemistry[1][2]

Executive Summary

The introduction of pyridine rings into drug scaffolds is a cornerstone of medicinal chemistry, yet the traditional Suzuki-Miyaura coupling often fails when applied to 2-substituted pyridines due to the inherent instability of 2-pyridyl boronates (rapid protodeboronation).[1][2][3]

This guide evaluates Pyridine Sulfinates (Willis Reagents) as superior nucleophilic surrogates.[4] Unlike their boron counterparts, these reagents are bench-stable solids that undergo Pd-catalyzed desulfinative cross-coupling (DCC) to form C–C bonds (biaryls) or, under specific conditions, retain the sulfur to form heteroaryl sulfones (C–S bonds). This guide focuses primarily on the desulfinative C–C coupling, the "killer application" for constructing linked heterocycles.

Mechanistic Insight: The Desulfinative Pathway

To utilize these reagents effectively, one must understand the catalytic cycle, specifically the SO₂ extrusion step which distinguishes this chemistry from standard cross-coupling.

The Catalytic Cycle (Pd-Catalyzed)

Unlike standard Suzuki coupling, where transmetalation is often the turnover-limiting step, mechanistic studies (e.g., by the Willis group) suggest that in pyridine sulfinate coupling, the extrusion of SO₂ is often the critical, turnover-limiting event.

DesulfinativeCoupling Pd0 Pd(0) Active Species OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA + Ar-X TM Ligand Exchange/Transmetalation (Ar-Pd(II)-SO2-Py) OA->TM + Py-SO2-Na Resting Resting State (Chelated Pd-Sulfinate) TM->Resting Equilibrium Extrusion Desulfination (-SO2) (Turnover Limiting) TM->Extrusion Resting->Extrusion Heat / Base RE Reductive Elimination (C-C Bond Formation) Extrusion->RE Ar-Pd(II)-Py RE->Pd0 + Product (Ar-Py)

Figure 1: The catalytic cycle for Pd-catalyzed desulfinative cross-coupling.[3] Note the chelated resting state which requires thermal energy to extrude SO₂.

Expert Insight: The stability of the Pd(II)-sulfinate intermediate is a double-edged sword. It prevents protode-metallation (a common failure mode in boronic acids), but it requires significant thermal energy (typically 80–140 °C) to force the loss of SO₂ and enable C–C bond formation.

Scope Evaluation: Aryl and Heteroaryl Halides

The utility of pyridine sulfinates is defined by their compatibility with various electrophiles (the halide partner).

A. Electronic Effects on Aryl Halides

The scope is broad, but electronic properties of the aryl halide significantly influence the reaction rate.

Halide TypeReactivity ProfileExperimental Recommendation
Electron-Deficient Ar-X (e.g., 4-CN, 4-NO₂, 4-CF₃)High. Oxidative addition is fast; the resulting Pd(II) center is electrophilic, facilitating transmetalation.Standard conditions (Pd(OAc)₂, PPh₃ or PCy₃) work well. Lower temperatures (80-100 °C) often suffice.
Electron-Neutral Ar-X (e.g., Ph-Br, Ph-Cl)Moderate. Standard substrates.Requires standard "Willis Conditions" (see Protocol).
Electron-Rich Ar-X (e.g., 4-OMe, 4-NMe₂)Challenging. Oxidative addition is slower. The nucleophilic Pd(II) intermediate may resist transmetalation.[5]Critical: Use electron-rich, bulky ligands (e.g., Xantphos, BuPAd₂) to facilitate oxidative addition and stabilize the active species.
B. The "Killer App": Heteroaryl Halides

The most significant advantage of pyridine sulfinates is their ability to couple with heteroaryl halides , a transformation that is notoriously difficult with boronic acids due to catalyst poisoning and instability.

  • 2-Pyridyl Halides: Coupling a 2-pyridyl sulfinate with a 2-pyridyl halide (to make 2,2'-bipyridine) is feasible. This solves the "2-pyridyl/2-pyridyl" mismatch problem where both partners are unstable in Suzuki coupling.

  • Azoles (Thiazoles, Oxazoles): Well-tolerated.

  • Chlorides vs. Bromides: Aryl bromides are preferred for lower temperature profiles. Aryl chlorides are viable but often require bulky phosphine ligands (e.g., Xantphos) and higher temperatures (140 °C) to ensure oxidative addition occurs.

C. Steric Tolerance
  • Ortho-Substitution: The reaction tolerates ortho-substituents on the aryl halide, though yields may drop slightly compared to para-substitution.

  • Steric Bulk on Sulfinate: 6-substituted pyridine sulfinates (steric bulk near the nitrogen) are more difficult to couple due to interference with the Pd-N coordination required for the mechanism.

Comparative Analysis: Sulfinates vs. Alternatives

When should you choose a sulfinate over a boronic acid or stannane?

FeaturePyridine Sulfinates Boronic Acids (Suzuki) Stannanes (Stille)
2-Pyridyl Stability High (Bench stable solid)Very Low (Rapid protodeboronation)High (Stable, but toxic)
Byproducts SO₂ (Gas/Sequestered)Borate saltsToxic Tin residues
Atom Economy Moderate (Loss of SO₂)HighLow (Loss of Bu₃Sn)
Reaction Temp High (100–140 °C)Moderate (60–100 °C)High (100–120 °C)
Primary Use Case Linked Heterocycles (C-C)Standard BiarylsComplex/Sensitive Total Synthesis
Decision Matrix

SelectionMatrix Start Target: 2-Substituted Pyridine Scaffold Q1 Is the 2-Pyridyl Boronic Acid Stable? Start->Q1 Yes Use Suzuki Coupling (Standard Boronic Acid) Q1->Yes Yes (Rare) No Are Toxic Residues Permissible? (e.g., Early Discovery vs GMP) Q1->No No (Common) ToxicYes Use Stille Coupling (Stannanes) No->ToxicYes Yes ToxicNo Use Pyridine Sulfinates (Desulfinative Coupling) No->ToxicNo No (Preferred)

Figure 2: Decision workflow for selecting the optimal coupling reagent.

Experimental Protocol: Desulfinative Cross-Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)pyridine via desulfinative coupling. Note: This protocol is self-validating; the evolution of gas (if not sequestered) or the precipitation of salts indicates reaction progress.

Reagents
  • Nucleophile: Sodium pyridine-2-sulfinate (1.5 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PCy₃ (10 mol%) or Xantphos (5 mol%) for chlorides.

  • Base: K₂CO₃ (2.0 equiv) - Crucial for sequestering SO₂.

  • Solvent: 1,4-Dioxane or DMSO (0.2 M concentration).

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with Sodium pyridine-2-sulfinate (1.5 equiv), Pd(OAc)₂, Ligand, and K₂CO₃.

  • Solvation: Add the aryl halide (if solid) and anhydrous 1,4-Dioxane. If the halide is liquid, add it via syringe after the solvent.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0).

  • Reaction: Seal the vial and heat to 110 °C (for bromides) or 140 °C (for chlorides) for 12–16 hours.

    • Observation: The reaction mixture typically turns dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove inorganic salts and sequestered sulfite.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Optimization
  • Low Conversion: If starting material remains, increase temperature. The extrusion of SO₂ has a high activation barrier.

  • Homocoupling: If pyridine dimers (2,2'-bipyridine) are observed, reduce the catalyst loading or switch to a less electron-rich ligand.

  • C-S vs C-C Bond: To favor Sulfone (C-S) formation instead of Biaryl (C-C), lower the temperature (<80 °C) and use CuI co-catalysis, which stabilizes the sulfinate intermediate without promoting extrusion.

References

  • Markovic, T., et al. (2017).[2] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides."[1][2][4][5][6][7] Chemical Science, 8(6), 4437-4442.[2]

  • McKay, A. I., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(12).

  • Willis, M. C. (2010). "Palladium-Catalyzed Synthesis of Aryl Sulfones..." Angewandte Chemie International Edition, 49, 1-5.
  • BenchChem. (2025).[3] "The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry: A Comparative Guide."

Sources

Safety Operating Guide

2-Bromopyridine-4-sulfinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 2-Bromopyridine-4-sulfinic acid requires a nuanced approach that addresses three distinct chemical hazards: the toxicity of the pyridine ring, the corrosivity/instability of the sulfinic acid group, and the regulatory requirements for halogenated organic waste.[1]

As a sulfinic acid (


), this compound is chemically distinct from sulfonic acids (

).[1][2] It is a reducing agent and is prone to disproportionation upon prolonged storage or exposure to air/moisture.[2] The following guide outlines a self-validating disposal protocol designed to stabilize the compound and ensure regulatory compliance.

Hazard Identification & Chemical Behavior

Before handling, you must understand the specific risks associated with the functional groups.[2]

Hazard ClassChemical LogicOperational Implication
Instability Sulfinic Acid Group (

):
Prone to disproportionation into sulfonic acids and thiosulfonates.[1][2] Sensitive to oxidation.[1][2]
DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream; violent reaction may occur.[2]
Toxicity Pyridine Moiety: Pyridine derivatives are generally toxic by ingestion and skin absorption.[1][2]Handle as a Toxic substance.[1][2] Double-glove (Nitrile) and use a fume hood.[1]
Corrosivity Acidic Proton: The free acid form is corrosive to tissue and metals.[1][2]Waste must be neutralized (pH 6–9) before being added to general solvent drums to prevent container corrosion.[1][2]
Regulatory Bromine Substituent: Classifies the material as Halogenated Organic Waste .[1][2]Must be segregated from non-halogenated solvents to meet incineration standards (dioxin prevention).[1][2]

Pre-Disposal Stabilization Strategy

Senior Scientist Insight: Free sulfinic acids are often unstable solids or oils.[1][2] To ensure safety during storage and transport, the most effective stabilization method is Salt Formation .[2] Converting the free acid to its sodium salt (Sodium 2-bromopyridine-4-sulfinate) significantly reduces volatility and disproportionation risk.[1][2]

Stabilization Protocol (Liquid Waste/Reaction Mixtures)
  • Quenching: Slowly add the reaction mixture to a stirred solution of saturated Sodium Bicarbonate (

    
    ) .
    
  • Validation: Check pH using a non-bleeding strip. Target pH is 7.0 – 9.0 .[1][2]

  • Result: This converts the corrosive sulfinic acid into the stable, water-soluble sodium sulfinate salt.[1][2]

Disposal Workflow Decision Matrix

The following logic flow dictates the correct waste stream for your specific state of matter.

DisposalWorkflow Start Waste Generation: 2-Bromopyridine-4-sulfinic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Liquid SolidPack Double Bag in Polyethylene Label: 'Toxic Solid, Organic, Halogenated' Solid->SolidPack LiquidCheck Is pH Neutral? Liquid->LiquidCheck Label Labeling: 'Halogenated Organic Waste' 'Contains: Pyridine, Bromine' SolidPack->Label Neutralize Neutralize with NaHCO3 Target pH 6-9 LiquidCheck->Neutralize No (Acidic) Segregate Segregate Stream: HALOGENATED Solvents LiquidCheck->Segregate Yes Neutralize->Segregate Container Transfer to HDPE Waste Drum (Do NOT use Metal) Segregate->Container Container->Label

Figure 1: Decision matrix for segregating and packaging sulfinic acid waste based on physical state and pH.[1][2]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Old reagents, contaminated weighing paper, filter cakes, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers due to potential residual acidity.[1][2]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.[2]

    • Seal the bag with tape.[2]

    • Place the sealed bag inside the HDPE jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1][2]

    • Chemical Constituents: "2-Bromopyridine-4-sulfinic acid."[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1][2]

Scenario B: Liquid Waste (Reaction Solutions)

Applicable to: Reaction mixtures, mother liquors, rotary evaporator traps.

  • Segregation Rule (CRITICAL):

    • DO: Combine with other halogenated solvents (Dichloromethane, Chloroform).[1][2]

    • DO NOT: Combine with oxidizing acids (Nitric, Chromic) or peroxides.[1][2] Sulfinic acids are reducing agents; mixing with oxidizers can generate heat and sulfur dioxide gas (

      
      ).[2]
      
  • Neutralization Step:

    • If the waste is acidic, slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate while stirring.[2]

    • Why? Neutralization prevents the corrosion of waste drums and stabilizes the sulfinic acid as a salt.[2]

  • Transfer:

    • Pour into the "Halogenated Organic Solvents" carboy.

    • Ensure the container is vented or has a pressure-relief cap if recent neutralization has occurred (to allow

      
       escape).[1][2]
      

Emergency Procedures

  • Spill (Solid): Do not dry sweep (dust generation).[1][2] Cover with wet sand or vermiculite to weigh it down, then scoop into a bag.[2]

  • Spill (Liquid): Absorb with vermiculite or a commercial "Organic" spill pad.[1][2] Do not use paper towels if the liquid is highly acidic (fire risk); neutralize first if safe to do so.[1][2]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][2] Pyridines can absorb through skin; seek medical attention if symptoms arise.[2]

    • Eyes: Rinse for 15 minutes. The acidity can cause corneal damage.[2]

Regulatory Compliance Codes (US RCRA)

When filling out your waste manifest, utilize the following codes based on the mixture profile:

  • D002: Corrosive Waste (if pH < 2 prior to neutralization).[1][2]

  • Halogenated Solvent List: While 2-Bromopyridine is not specifically F-listed, it must be treated as halogenated waste for incineration purposes.[1][2]

  • P/U Lists: Pyridine (U196) is a listed hazardous waste.[1][2] Derivatives like bromopyridine are often treated similarly by conservative EHS protocols.[2]

References

  • Chemical Safety & Properties

    • 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. (2024).[1][2] Retrieved from

    • Sodium pyridine-4-sulfinate.[1][2][3][4] ChemScene. (2024).[1][2] Retrieved from

  • Sulfinic Acid Reactivity

    • Sulfinic Acids.[1][2][5][6][7][8] IUPAC Gold Book.[1][2] Retrieved from [1]

    • Disposal of Sulfonic and Sulfinic Acid Derivatives. EPFL Safety Manual. Retrieved from

  • Waste Handling Protocols

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).[1][2] (2011).[1][2][9] Retrieved from

Sources

Personal protective equipment for handling 2-Bromopyridine-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Bromopyridine-4-sulfinic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Risk Profile

2-Bromopyridine-4-sulfinic acid is a specialized heterocyclic building block, primarily used in medicinal chemistry for the introduction of sulfones or as a desulfitative coupling partner. As a sulfinic acid derivative of a halogenated pyridine, it presents a dual hazard profile: corrosivity inherent to the acidic sulfinyl group (-SO₂H) and toxicity associated with the halogenated pyridine core.

Critical Operational Warning: This compound is moisture-sensitive and prone to disproportionation (oxidizing to sulfonic acid or decomposing) upon exposure to ambient air. Strict inert atmosphere handling (Argon/Nitrogen) is required to maintain reagent integrity and safety.

Hazard Class GHS Classification (Derived) Signal Word
Physical Corrosive to Metals (Category 1)WARNING
Health Skin Corrosion/Irritation (Category 1B)DANGER
Health Acute Toxicity, Oral/Dermal (Category 3)DANGER
Reactivity Moisture Sensitive; Air SensitiveWARNING
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following matrix defines the mandatory PPE based on the specific operational state of the reagent.

Glove Selection Protocol
  • Primary Material: Nitrile (High-Grade).

  • Secondary Material (For Solutions/Prolonged Use): Silver Shield® (Laminate) or Viton®.

  • Contraindicated: Latex (Poor resistance to pyridine derivatives).

Parameter Solid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup)
Hand Protection Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Long-cuff, >6 mil)Laminate Liner: Inner: Silver Shield® (Laminate) Outer: Nitrile (Chemical Resistant)
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (8-inch)
Respiratory Fume Hood (Face velocity >100 fpm) If outside hood: N95 or P100 RespiratorFume Hood (Sash at working height) Spill: Full-face respirator with Organic Vapor/Acid Gas cartridge
Body Defense Lab Coat (Cotton/Poly blend) + Chemical ApronLab Coat + Chemical Resistant Apron (Tyvek® or PVC)
PPE Selection Logic Flowchart

The following decision tree illustrates the protocol for selecting the correct PPE configuration based on experimental conditions.

PPE_Selection Start Start: Handling 2-Bromopyridine-4-sulfinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid QuantCheck Quantity > 1g? Solid->QuantCheck SolventCheck Solvent Type? Liquid->SolventCheck StdSolidPPE Standard Solid PPE: Double Nitrile Gloves Splash Goggles Fume Hood QuantCheck->StdSolidPPE No HighSolidPPE High Exposure PPE: Double Nitrile (Long Cuff) P100 Respirator (if outside hood) Chemical Apron QuantCheck->HighSolidPPE Yes PolarOrg Polar Organic (DMSO/DMF) SolventCheck->PolarOrg DMSO/DMF (Penetrating) Halogenated Halogenated (DCM/Chloroform) SolventCheck->Halogenated DCM (Volatile) StdLiqPPE Standard Liquid PPE: Double Nitrile Face Shield + Goggles SolventCheck->StdLiqPPE Aqueous/Ethanol LaminateGloves REQUIRED: Silver Shield® Laminate Gloves (Under Nitrile Outer) PolarOrg->LaminateGloves Halogenated->LaminateGloves

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Handling Protocol
A. Storage & Stability
  • Temperature: Store at -20°C (Freezer). Sulfinic acids are thermally unstable and can desulfinylate at room temperature over time.

  • Atmosphere: Store under Argon or Nitrogen . Use a desiccator or glovebox if available.

  • Container: Amber glass vial with a Teflon-lined screw cap. Seal with Parafilm® to prevent moisture ingress.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Transfer the sealed vial from the freezer to a desiccator. Allow it to warm to room temperature before opening to prevent condensation (which causes immediate decomposition).

  • Environment: Perform all weighing inside a chemical fume hood. If the compound is a fine powder, use a static-free spatula.

  • Inerting: If the reagent is to be stored again, purge the headspace of the vial with a gentle stream of Argon before recapping.

C. Reaction Setup
  • Solvent Choice: Avoid protic solvents (water/alcohols) unless the reaction specifically tolerates them. Dry DMSO, DMF, or THF are preferred.

  • Addition: Add the solid sulfinic acid to the solvent, not vice-versa, to control the dissolution exotherm.

Emergency Response & Disposal
Spill Response Workflow

In the event of a spill, speed is critical to prevent the acid from damaging surfaces or releasing toxic pyridine vapors.

Spill_Response Alert 1. Alert & Evacuate (Notify Safety Officer) Assess 2. Assess Scale Alert->Assess Small Small (<5g) Assess->Small Large Large (>5g) Assess->Large Neutralize 3. Neutralize Cover with Sodium Bicarbonate (NaHCO3) or Soda Ash Small->Neutralize ProfClean Call HazMat Team Large->ProfClean Absorb 4. Absorb Use Vermiculite or Dry Sand Neutralize->Absorb Collect 5. Collect Scoop into HazMat Bag Label: 'Acidic Organic Waste' Absorb->Collect

Caption: Immediate action workflow for containment and cleanup of sulfinic acid spills.

Waste Disposal Protocol

Do NOT dispose of down the drain.

  • Deactivation: Dissolve waste material in a combustible solvent (e.g., acetone).

  • Neutralization: Slowly add a 10% aqueous Sodium Bicarbonate solution until pH is neutral (pH 7). Caution: CO₂ gas evolution will occur.

  • Segregation: Dispose of the neutralized mixture into the Halogenated Organic Waste stream (due to the bromine and pyridine content).

References
  • PubChem. (n.d.).[1][2] Compound Summary: 2-Bromopyridine.[3][4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.